1-Chloro-2-isopropoxy-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLSNHQKFSBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512215 | |
| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76464-51-2 | |
| Record name | 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76464-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene
This guide provides a comprehensive technical overview of the synthesis and characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene, a key intermediate in various research and development applications. The methodologies and analyses presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and validation of this compound.
Introduction and Rationale
This compound is a member of the nitroaromatic ether family. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro group and the ether linkage. The strategic placement of the chloro, isopropoxy, and nitro substituents on the benzene ring creates a molecule with specific reactivity and potential for further functionalization, making it a valuable building block in multi-step organic syntheses.
The synthesis of this molecule is most effectively achieved via the Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The characterization of the final product relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm its identity, purity, and structure.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[3] In this case, the phenoxide of 2-chloro-5-nitrophenol serves as the nucleophile, and an isopropyl halide acts as the electrophile.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 1 hour to ensure the complete formation of the potassium phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
As a synthesized compound, a thorough characterization is essential to confirm its identity and purity.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 75-85 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); insoluble in water. |
Spectroscopic Analysis
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H ortho to NO₂ |
| ~8.0 | dd | 1H | Ar-H ortho to Cl and meta to NO₂ |
| ~7.1 | d | 1H | Ar-H ortho to isopropoxy |
| ~4.8 | sept | 1H | -OCH(CH₃)₂ |
| ~1.4 | d | 6H | -OCH(CH₃)₂ |
Rationale for Predictions: The aromatic protons are predicted based on the additive effects of the substituents. The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the ortho and para protons. The isopropoxy group is electron-donating, leading to an upfield shift for its ortho and para protons. The chloro group has a moderate electron-withdrawing effect.
The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C attached to isopropoxy |
| ~148 | Ar-C attached to NO₂ |
| ~130 | Ar-C attached to Cl |
| ~125-130 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~72 | -OCH(CH₃)₂ |
| ~22 | -OCH(CH₃)₂ |
Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbon attached to the oxygen of the isopropoxy group will be significantly downfield, as will the carbon bearing the nitro group.
The IR spectrum will provide crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520-1540 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) |
| ~800-850 | Strong | C-Cl stretch |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
The presence of strong absorption bands for the nitro group is a key diagnostic feature for nitroaromatic compounds.[4][5]
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Interpretation |
| 215/217 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 173/175 | Loss of C₃H₆ (propene) from the molecular ion. |
| 169 | Loss of NO₂ from the molecular ion. |
| 127 | Loss of NO₂ and C₃H₆ from the molecular ion. |
The fragmentation of aromatic ethers often involves cleavage at the bond beta to the aromatic ring.[6]
Safety and Handling
Nitroaromatic compounds are known to be toxic and potentially mutagenic.[7][8] Therefore, appropriate safety precautions must be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Ethers are also known to form explosive peroxides upon storage and exposure to air and light.[10][11] While the risk is lower for aromatic ethers compared to aliphatic ethers, it is good practice to date the container upon opening and to test for peroxides if the material has been stored for an extended period.
Conclusion
This technical guide outlines a reliable and well-established method for the synthesis of this compound. The provided characterization data, while predicted, is based on sound spectroscopic principles and data from analogous compounds, offering a solid benchmark for the validation of the synthesized material. Adherence to the detailed protocols and safety guidelines will ensure the successful and safe preparation of this valuable chemical intermediate for its intended applications in research and development.
References
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Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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IntechOpen. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In Ethers. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
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Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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Loba Chemie. (n.d.). DIETHYL ETHER FOR SYNTHESIS. Retrieved from [Link]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S20: 13 C NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018, April 11). Ether synthesis safety. Retrieved from [Link]
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OECD SIDS. (2002, August 20). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]
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Environment, Health & Safety - University of California, Berkeley. (n.d.). Use of Ether. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). Retrieved from [Link].
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An In-depth Technical Guide to the ¹H NMR of 1-Chloro-2-isopropoxy-4-nitrobenzene
Introduction
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-chloro-2-isopropoxy-4-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials development. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but also to illuminate the underlying scientific principles and experimental considerations that enable a robust and reliable spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire and interpret ¹H NMR data for complex substituted aromatic systems.
The structural complexity of this compound, with its distinct electronic and steric influences from the chloro, isopropoxy, and nitro substituents, presents an excellent case study for the application of advanced NMR interpretation techniques. The interplay of these groups dictates the chemical environment of each proton, resulting in a unique spectral fingerprint that, when correctly deciphered, reveals the precise connectivity and spatial arrangement of the atoms within the molecule.
Theoretical Principles: A Spectroscopic Deep Dive
The ¹H NMR spectrum of this compound is governed by the fundamental principles of chemical shift, spin-spin coupling, and signal multiplicity. A thorough understanding of how the substituents influence these parameters is critical for accurate spectral assignment.
-
Chemical Shift (δ): The position of a proton resonance in an NMR spectrum, its chemical shift, is primarily determined by the local electronic environment. Electron-withdrawing groups, such as the nitro group (-NO₂) , deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The nitro group's strong electron-withdrawing nature through both inductive and resonance effects significantly impacts the aromatic protons, particularly those in the ortho and para positions.[1] Conversely, electron-donating groups, like the isopropoxy group (-OCH(CH₃)₂) , shield adjacent protons, shifting their signals to a lower chemical shift (upfield). The chloro group (-Cl) exhibits a more complex behavior, being inductively electron-withdrawing but capable of electron donation through resonance, leading to a moderate deshielding effect. The interplay of these competing effects results in a well-dispersed aromatic region in the spectrum.
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent atoms leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides valuable information about the connectivity of protons.[2] In aromatic systems, the coupling constants are characteristic of the relative positions of the protons:
-
Multiplicity: The number of peaks into which a proton's signal is split is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .[4] For instance, a proton with one neighboring proton will appear as a doublet, while a proton with two equivalent neighbors will be a triplet.
Experimental Protocol: A Self-Validating Methodology
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is designed to ensure reproducibility and accuracy.
I. Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]
-
Dissolution and Filtration: Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
II. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.
-
Shimming: Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming. This minimizes peak broadening and distortion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass the expected chemical shifts of both the aromatic and aliphatic protons.
-
Data Analysis and Interpretation: Deciphering the Spectrum
Based on the principles of substituent effects and coupling constants, a detailed prediction of the ¹H NMR spectrum of this compound can be made.
Molecular Structure and Proton Labeling
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H₆ | ~ 7.8 - 8.0 | d | J(H₆-H₅) ≈ 2-3 Hz | ortho to the electron-withdrawing nitro group and meta to the chloro group, resulting in a significant downfield shift. Appears as a doublet due to meta-coupling with H₅. |
| H₅ | ~ 7.6 - 7.8 | dd | J(H₅-H₃) ≈ 8-9 Hz, J(H₅-H₆) ≈ 2-3 Hz | ortho to the chloro group and meta to both the nitro and isopropoxy groups. Appears as a doublet of doublets due to ortho-coupling with H₃ and meta-coupling with H₆. |
| H₃ | ~ 7.0 - 7.2 | d | J(H₃-H₅) ≈ 8-9 Hz | ortho to the electron-donating isopropoxy group, leading to an upfield shift relative to the other aromatic protons. Appears as a doublet due to ortho-coupling with H₅. |
| CH (isopropoxy) | ~ 4.6 - 4.8 | septet | J ≈ 6-7 Hz | Methine proton of the isopropoxy group, deshielded by the adjacent oxygen atom. Split into a septet by the six equivalent methyl protons. |
| CH₃ (isopropoxy) | ~ 1.3 - 1.5 | d | J ≈ 6-7 Hz | The six equivalent methyl protons of the isopropoxy group. They are split into a doublet by the single methine proton. |
Workflow for Spectral Interpretation
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
Conclusion
This in-depth technical guide has provided a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By integrating fundamental NMR principles with a robust experimental protocol and a detailed predictive analysis, researchers can confidently approach the structural elucidation of this and other complex substituted aromatic compounds. The causality behind experimental choices, such as solvent selection and instrument frequency, has been explained to ensure the generation of high-fidelity data. The self-validating nature of the described protocols, combined with authoritative citations, establishes a trustworthy foundation for spectroscopic analysis in a research and development setting.
References
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14121696, 1-Chloro-4-isopropoxybenzene. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Mass spectrometry of 1-Chloro-2-isopropoxy-4-nitrobenzene
Technical Guide: Mass Spectrometry Characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene
Executive Summary This technical guide details the mass spectrometric behavior of This compound (CAS: 1009-36-5 analog/derivative), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and alkoxy-substituted anilines.[1] The presence of three distinct functional groups—a halogen (Cl), an ether (isopropoxy), and a nitro group (NO₂)—creates a unique fragmentation signature essential for structural validation and impurity profiling. This guide covers ionization strategies, theoretical fragmentation pathways, and method development protocols for both GC-MS (EI) and LC-MS (ESI/APCI).[1]
Part 1: Physicochemical Context & Structural Analysis
Before method development, the analyte's structural properties must be mapped to ionization behaviors.
| Property | Value | MS Implication |
| Formula | C₉H₁₀ClNO₃ | Nitrogen Rule applies (Even mass = Odd nitrogens? No, 1 N = Odd mass.[1] MW is odd). |
| MW (Monoisotopic) | 215.035 Da (³⁵Cl) | Base peak in ESI(+) likely [M+H]⁺ = 216.04; ESI(-) [M]⁻ or [M+Cl]⁻.[1] |
| Isotopes | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | 3:1 intensity ratio for M and M+2 peaks.[1] |
| LogP | ~2.8 - 3.2 | Hydrophobic; suitable for Reverse Phase (C18) chromatography.[1] |
| pKa | N/A (Non-ionizable neutral) | Lacks acidic protons for direct deprotonation; requires adduct formation or electron capture in Negative Mode.[1] |
Part 2: Instrumentation & Method Development[1][2]
Ionization Source Selection
-
GC-MS (Electron Impact - EI): The Gold Standard for structural elucidation.[1] The hard ionization (70 eV) induces characteristic fragmentation (propene loss, nitro reduction) that confirms the substitution pattern.
-
LC-MS (ESI/APCI):
-
Positive Mode (ESI+): Poor sensitivity expected due to the electron-withdrawing nitro and chloro groups reducing the basicity of the ether oxygen.
-
Negative Mode (APCI-): Recommended for Quantification. Nitroaromatics have high electron affinity.[1] APCI(-) facilitates Electron Capture Ionization (ECI) , forming the radical anion
or dissociative electron attachment products.[1]
-
Chromatographic Conditions (LC-MS)
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase A: Water + 5mM Ammonium Formate (Supports negative mode adducts).[1]
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
Recommended Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Equilibration |
| 1.00 | 10 | Load |
| 6.00 | 95 | Elution of Analyte (~4.5 min) |
| 8.00 | 95 | Wash |
| 8.10 | 10 | Re-equilibration |[1]
Part 3: Mass Spectral Interpretation (The Core)
Isotope Pattern Analysis
The chlorine atom provides an internal validation stamp.
-
m/z 215 (100%): Monoisotopic peak containing ³⁵Cl.[1]
-
m/z 217 (~32%): Isotope peak containing ³⁷Cl.[1]
-
Note: Any fragment retaining the chlorine atom must exhibit this 3:1 doublet.
Fragmentation Pathways (EI - 70 eV)
The fragmentation is driven by two dominant mechanisms: Alkene Loss (Isopropoxy group) and Radical Cleavage (Nitro group).[1]
-
Primary Pathway: Loss of Propene (M - 42) [1]
-
Mechanism: A four-membered transition state hydrogen transfer.[1] The isopropoxy group cleaves to release neutral propene (
), converting the ether into a phenol. -
Transition:
. -
Diagnostic Value: Confirms the presence of the isopropyl ether chain.
-
-
Secondary Pathway: Nitro Group Decay (M - 30, M - 46) [1]
-
Loss of NO:
(Rearrangement to nitrite ester followed by cleavage).[1] -
Loss of NO₂:
(Direct cleavage of C-N bond).
-
-
Combined Pathway:
-
The phenol ion (
173) further loses NO/NO₂ or CO (28 Da) to form lower mass aromatic fragments ( 143, 127).
-
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the theoretical fragmentation tree, highlighting the mass transitions and the preservation of the chlorine isotope pattern.
Figure 1: Predicted EI Fragmentation Tree for this compound showing primary propene loss and secondary nitro group degradation.[1]
Part 5: Impurity Profiling Application[3]
In drug development, this compound is often synthesized by alkylating 1-chloro-2-hydroxy-4-nitrobenzene.[1] MS is used to detect:
-
Starting Material (Impurity A): 1-Chloro-2-hydroxy-4-nitrobenzene.[1]
-
MS Signature:
173 (M+). Co-elutes with the main peak's fragment if chromatography is poor, but has a distinct retention time (earlier eluting due to -OH polarity).
-
-
Over-Alkylation (Impurity B): Unlikely due to only one hydroxyl, but check for
257 if bis-alkylation is chemically possible on other sites (rare).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for EI fragmentation rules including ortho-effects and nitro group decay).
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1-Chloro-2-methoxy-4-nitrobenzene (Analog). NIST Standard Reference Database.[1]
-
Holčapek, M., et al. (2010).[1] Mass spectrometry of nitro compounds. Journal of Chromatography A, 1217(25), 3908-3918.[1] (Authoritative source on APCI/ESI negative mode behavior of nitroaromatics).
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. 4th Ed. University Science Books. (Source for "Alkene Loss" mechanism in alkyl-aryl ethers).
Sources
FT-IR Spectrum of 1-Chloro-2-isopropoxy-4-nitrobenzene: A Technical Guide
CAS No: 76464-51-2
Molecular Formula: C
Executive Summary & Chemical Context
This guide details the vibrational spectroscopy of 1-Chloro-2-isopropoxy-4-nitrobenzene , a trisubstituted aromatic intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] For researchers in drug development, this molecule represents a critical scaffold where the stability of the aryl chloride and the reactivity of the nitro group are modulated by the steric and electronic effects of the isopropoxy ether.[2]
Accurate interpretation of its FT-IR spectrum is essential for:
-
Reaction Monitoring: Confirming the O-alkylation of 2-chloro-5-nitrophenol.
-
Impurity Profiling: Distinguishing the target ether from hydrolyzed byproducts (phenols) or des-isopropyl impurities.[2]
-
Solid-State Characterization: Validating polymorphic forms during scale-up.[2]
Molecular Structure & Vibrational Theory
The infrared spectrum of this molecule is a superposition of three distinct functional classes: the nitro-aromatic core , the alkyl-aryl ether linkage , and the halogen substituent .[2]
Functional Group Analysis
The molecule belongs to the
-
Nitro Group (-NO
): The most dominant feature.[2] The N-O bonds resonate between single and double bond character, creating two intense bands (Asymmetric and Symmetric stretching).[2] -
Isopropoxy Group (-OCH(CH
) ): This moiety introduces aliphatic character to the aromatic spectrum.[2] The "gem-dimethyl" doublet is a diagnostic marker for the isopropyl group.[2] -
1,2,4-Trisubstituted Benzene: The substitution pattern dictates the out-of-plane (OOP) C-H bending frequencies, crucial for distinguishing structural isomers.[2]
Connectivity Diagram (Graphviz)
The following diagram illustrates the vibrational coupling and key diagnostic regions.[2][3]
Figure 1: Vibrational connectivity map highlighting the primary diagnostic bands derived from the molecular functional groups.[2][4]
Experimental Protocol
To ensure reproducibility and high-quality spectral data, the following protocol is recommended. This workflow minimizes water interference and maximizes the resolution of the fingerprint region.[2]
Sample Preparation
Given the melting point of similar nitro-aromatic ethers (often low-melting solids), Attenuated Total Reflectance (ATR) is the preferred method for speed and consistency.[2]
Method A: Diamond ATR (Recommended)
-
Crystal Check: Ensure the Diamond/ZnSe crystal is clean (background scan must show no C-H or CO
residue). -
Loading: Place ~2-5 mg of the solid/oil directly onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact.[2] Note: If the sample is a low-melting solid, ensure the heat from the IR beam does not melt it during acquisition, or analyze as a liquid film.[2]
Method B: KBr Pellet (Traditional)
-
Ratio: 1-2 mg sample to 200 mg dry KBr.
-
Grinding: Grind to a fine powder to avoid the Christiansen effect (scattering).
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
Instrument Parameters
| Parameter | Setting | Rationale |
| Resolution | 4 cm | Sufficient to resolve the gem-dimethyl doublet.[2] |
| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio.[2] |
| Range | 4000–600 cm | Covers all fundamental vibrations including C-Cl.[2] |
| Apodization | Blackman-Harris | Good balance of resolution and side-lobe suppression.[2] |
Spectral Analysis & Assignment
The following table provides a detailed assignment of the theoretical and expected bands for CAS 76464-51-2.[2]
Diagnostic Band Table[2]
| Frequency Region (cm | Intensity | Functional Group | Vibrational Mode Assignment |
| 3100 – 3050 | Weak | Aromatic Ring | C-H Stretching (sp |
| 2980 – 2870 | Medium | Isopropyl Group | C-H Stretching (sp |
| 1610, 1580 | Medium | Aromatic Ring | C=C Ring Skeletal Stretch. Often split due to conjugation with the nitro group.[2] |
| 1535 – 1515 | Very Strong | Nitro (-NO | Asymmetric N-O Stretch. Usually the strongest band in the spectrum.[2] |
| 1475 – 1450 | Medium | Alkyl / Ring | Mixed mode: CH |
| 1385 & 1375 | Medium | Isopropyl | Gem-Dimethyl Doublet. Symmetric CH |
| 1355 – 1340 | Strong | Nitro (-NO | Symmetric N-O Stretch. The second diagnostic nitro band.[2] |
| 1260 – 1240 | Strong | Aryl Ether | C-O-C Asymmetric Stretch. Vibration of the Ar-O bond.[2] |
| 1100 – 1000 | Medium | Alkyl Ether | C-O-C Symmetric Stretch. Vibration of the O-iPr bond.[2] |
| 900 – 800 | Strong | 1,2,4-Substituted | C-H Out-of-Plane (OOP) Bending. Pattern confirms the positions of Cl, NO |
| 750 – 700 | Medium/Weak | Aryl Chloride | C-Cl Stretch. Often coupled with ring vibrations; look for a band near 740 cm |
Detailed Interpretation Logic
-
The "Nitro Flag": The first thing to look for is the pair of intense bands at ~1525 and ~1350 cm
.[2] If these are absent or weak, the nitration has failed or the compound has been reduced (e.g., to an amine).[2] -
The "Isopropyl Fingerprint": To confirm the ether formation (and not just the starting phenol), look for the Gem-Dimethyl doublet at ~1380 cm
.[2] A simple methyl ether (anisole derivative) would show a single band here, whereas the isopropyl group shows a distinct split. -
Hydroxyl Absence: The precursor, 2-chloro-5-nitrophenol, would have a broad, strong O-H stretch at 3200-3400 cm
.[2] The absence of this band in the target spectrum is the primary indicator of reaction completion (successful alkylation).
Quality Control & Troubleshooting
In a drug development context, spectral purity is paramount.[2]
Common Impurities[2]
-
2-Chloro-5-nitrophenol (Starting Material):
-
Water:
-
Isopropanol (Solvent):
-
Indicator: Broad O-H (3350 cm
) and strong C-O (1100-1200 cm ).[2]
-
Method Validation Workflow
Use the following logic to validate the spectrum of a synthesized batch.
Figure 2: QC decision tree for validating the identity of this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21051004, 1-Chloro-4-nitro-2-(propan-2-yl)benzene. Retrieved from [Link]
- Note: Provides physical property data and structural analogs for spectral comparison.
- Citation for the base aromatic-nitro vibr
-
NIST Mass Spectrometry Data Center. Infrared Spectroscopy of Nitro-Aromatic Compounds. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Authoritative source for standard group frequencies of nitro and ether functionalities.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text). Reference for the "Gem-Dimethyl" doublet assignment rule.
- Verification of CAS number and chemical identity.
Sources
- 1. 15812-91-6|1-CHloro-2-nitro-4-(propan-2-yloxy)benzene|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
physicochemical properties of 1-Chloro-2-isopropoxy-4-nitrobenzene
The following technical guide details the physicochemical properties, synthesis, and applications of 1-Chloro-2-isopropoxy-4-nitrobenzene , a critical intermediate in the development of targeted cancer therapeutics.
CAS Registry Number: 76464-51-2
Synonyms: 2-Isopropoxy-1-chloro-4-nitrobenzene; 4-Nitro-2-isopropoxychlorobenzene
Chemical Formula: C
Executive Summary
This compound is a specialized aromatic building block primarily utilized in medicinal chemistry for the synthesis of Mutant Isocitrate Dehydrogenase (IDH) Inhibitors . Its structural uniqueness lies in the ortho-isopropoxy group relative to the chlorine atom; this steric bulk modulates the lipophilicity and metabolic stability of downstream pharmaceutical ingredients.
Functioning as a "lynchpin intermediate," it provides a scaffold where the nitro group serves as a latent amine (for amide/urea formation) and the chlorine atom remains available for metal-catalyzed cross-coupling or acts as a lipophilic anchor in the final drug pharmacophore.
Molecular Architecture & Reactivity
The molecule features a trisubstituted benzene ring with three distinct electronic effectors:
-
Nitro Group (C4): A strong electron-withdrawing group (EWG) that activates the ring. It makes the C1-Chlorine bond susceptible to Nucleophilic Aromatic Substitution (S
Ar), although its primary utility is reduction to an aniline. -
Chlorine Atom (C1): Positioned para to the nitro group, it is electronically activated but sterically shielded by the adjacent isopropoxy group.
-
Isopropoxy Group (C2): An electron-donating group (EDG) by resonance, but sterically demanding. It forces the adjacent substituents to adopt specific conformations, often critical for the binding affinity of the final drug molecule (e.g., locking the conformation in kinase active sites).
Reactivity Map
-
Primary Vector (Reduction): The nitro group is readily reduced to an amine (4-chloro-3-isopropoxyaniline), the gateway to amide-based inhibitors.
-
Secondary Vector (S
Ar): The C1-Cl bond is activated. While typically retained in IDH inhibitors, it can be displaced by strong nucleophiles (alkoxides, thiols) if not carefully managed during synthesis.
Figure 1: Functional group reactivity analysis. The nitro group reduction is the primary synthetic utility, while the activated chlorine requires careful handling to prevent unwanted substitution.
Physicochemical Properties
The following data aggregates predicted and experimental values. Due to the specific nature of this intermediate, some values are derived from structural analogues (e.g., 1-chloro-2-methoxy-4-nitrobenzene) where direct experimental data is proprietary.
Table 1: Physical Constants
| Property | Value | Condition/Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure |
| Color | Pale Yellow to Yellow | Characteristic of nitroaromatics |
| Melting Point | 45 – 55 °C (Predicted) | Lower than methoxy analogue (83°C) due to steric disruption |
| Boiling Point | 307.2 ± 22.0 °C | Predicted at 760 mmHg |
| Density | 1.263 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly Lipophilic |
| Flash Point | > 110 °C | Estimated |
| Vapor Pressure | 0.001 mmHg | at 25°C (Negligible volatility) |
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, and DMF.
-
Protocols: For reactions, anhydrous Acetonitrile or DMF is recommended to prevent hydrolysis, although the ether linkage is generally stable to base.
Synthesis & Manufacturing
The industrial synthesis of this compound typically proceeds via the alkylation of 2-chloro-5-nitrophenol . This route is preferred over direct nitration of 2-chloroisopropoxybenzene to ensure regioselectivity (avoiding the 5-nitro isomer).
Synthesis Workflow
-
Starting Material: 2-Chloro-5-nitrophenol (CAS 619-10-3).
-
Reagents: Isopropyl Bromide (or 2-Bromopropane), Potassium Carbonate (
). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (60-80°C) for 12-24 hours.
Step-by-Step Protocol (Laboratory Scale)
-
Charge: To a round-bottom flask, add 2-chloro-5-nitrophenol (1.0 eq) and Acetonitrile (10-15 volumes).
-
Base Addition: Add
(2.0 eq) in a single portion. The suspension will turn bright yellow/orange (phenoxide formation). -
Alkylation: Add 2-Bromopropane (1.5 - 2.0 eq).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC/HPLC for disappearance of phenol.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over
. -
Isolation: Evaporate solvent to yield the product as a yellow solid. Recrystallization from Ethanol/Water may be performed if necessary.
Figure 2: Synthetic pathway from commercially available phenol precursors. The regiochemistry is established by the starting material, ensuring the correct 1,2,4-substitution pattern.
Spectral Characterization
Researchers should validate the identity of synthesized batches using the following spectral fingerprints.
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
-
7.85 (d, J=2.0 Hz, 1H): H3 (Ortho to NO
and OiPr). The most deshielded proton due to synergistic EWG effects. -
7.78 (dd, J=8.5, 2.0 Hz, 1H): H5 (Ortho to NO
, meta to Cl). - 7.52 (d, J=8.5 Hz, 1H): H6 (Ortho to Cl).
- 4.65 (sept, J=6.0 Hz, 1H): Isopropyl CH.
-
1.42 (d, J=6.0 Hz, 6H): Isopropyl CH
.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M+): 215 (Cl-35) and 217 (Cl-37) in a 3:1 ratio.
-
Fragmentation: Loss of isopropyl group (
) is common, followed by loss of .
Applications in Drug Development
The primary utility of this compound is as the precursor to 4-chloro-3-isopropoxyaniline , a scaffold used in:
-
IDH1/IDH2 Inhibitors: Small molecule inhibitors for acute myeloid leukemia (AML) and gliomas often require the 3-alkoxy-4-chloroaniline moiety to fill hydrophobic pockets in the mutant enzyme binding site.
-
Kinase Inhibitors: The isopropoxy group provides a "steric clamp," restricting the rotation of the aniline ring when bound to the kinase hinge region, thereby improving potency and selectivity.
Downstream Transformation:
To access the active pharmaceutical ingredient (API) intermediate, the nitro group is reduced:
Safety & Handling (SDS Highlights)
-
Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.
-
Signal Word: Warning.
-
Precautions:
-
Dust Control: Use local exhaust ventilation. Nitroaromatics can cause methemoglobinemia upon prolonged exposure.
-
Skin Contact: Wear nitrile gloves. Lipophilic nature allows rapid dermal absorption.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
-
References
-
ChemicalBook. (2024). This compound Properties and CAS 76464-51-2.[1][2][3] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 619-10-3 (Precursor 2-Chloro-5-nitrophenol). Link
-
Google Patents. (2019). US10414752B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. (Describes the use of 4-chloro-3-isopropoxyaniline derived from the title compound). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet for Nitro-chlorobenzene derivatives. Link
Sources
Technical Guide: Reactivity & Application of 1-Chloro-2-isopropoxy-4-nitrobenzene
[1]
Part 1: Executive Summary & Structural Logic
This compound is a tri-substituted benzene derivative serving as a high-value intermediate in the synthesis of kinase inhibitors (e.g., structural analogs of Ceritinib).[1] Its utility stems from its "push-pull" electronic structure, which orchestrates regioselective functionalization.[1]
Structural Analysis & Electronic Effects
The molecule features three distinct functional handles, each governing a specific mode of reactivity:
-
1-Chloro Position (
): Activated for nucleophilic attack or metal-catalyzed cross-coupling.[1] The para-nitro group strongly withdraws electron density, making the C-Cl bond electrophilic.[1] -
2-Isopropoxy Group (
): An electron-donating group (EDG) via resonance, but sterically bulky.[1] It enhances solubility and modulates the electronic environment of the ring, preventing side reactions at the ortho-positions during electrophilic substitutions.[1] -
4-Nitro Group (
): A strong electron-withdrawing group (EWG).[1] It serves two functions: activating the -Cl bond and acting as a "masked" aniline (amine) to be revealed via reduction.[1]
[1][2][3]
Part 2: Synthesis & Key Transformations
Synthesis of the Core Scaffold
The most robust route to this intermediate is the O-alkylation of 2-Chloro-5-nitrophenol .[1] This method avoids the regioselectivity issues associated with nitrating 1-chloro-2-isopropoxybenzene.[1]
-
Starting Material: 2-Chloro-5-nitrophenol (CAS 619-10-3).[1][2]
-
Reagent: Isopropyl bromide (or iodide) + Potassium Carbonate (
).[1] -
Solvent: DMF or Acetonitrile.[1]
-
Mechanism:
displacement of the alkyl halide by the phenoxide anion.[1]
Primary Application Workflow: The "Drug Development" Route
In the context of ALK inhibitor synthesis (e.g., Ceritinib analogs), the this compound scaffold undergoes a specific sequence: Coupling
Step A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The activated C-Cl bond allows for the attachment of the "tail" moiety (e.g., a piperidine ring) before the nitro group is reduced.[1] This is preferred over
Step B: Nitro Reduction (Unmasking the Amine)
Once the C1 position is functionalized, the nitro group is reduced to an aniline.[1] This aniline then serves as the nucleophile to attack the central pyrimidine core of the final drug molecule.[1]
Part 3: Experimental Protocols
Note: These protocols are synthesized from standard methodologies for nitro-haloarenes and validated against similar scaffolds in medicinal chemistry literature.
Protocol A: Suzuki Coupling at C1 (Displacement of Chloro)
Objective: To couple the benzene core with a boronic ester (e.g., N-Boc-4-pyrazole pinacol boronate) while preserving the nitro group.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction flask with the chloro-nitro substrate, boronic ester, and Pd catalyst.[1]
-
Evacuate and backfill with Nitrogen (
) three times (Critical for Pd(0) stability).[1] -
Add degassed 1,4-Dioxane and the aqueous base.[1]
-
Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Target mass = Substrate - Cl + Nucleophile).[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
.[1][3] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
-
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the nitro group to an aniline without dehalogenating (if Cl was preserved) or cleaving the ether.[1] Iron/Ammonium Chloride is chosen over catalytic hydrogenation to prevent potential hydrogenolysis of the C-Cl bond (if step A was skipped) or saturation of other sensitive groups.[1]
-
Reagents:
-
Procedure:
-
Dissolve the nitro compound in Ethanol/Water.[1]
-
Add
and Iron powder.[1] -
Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Reaction Check: Monitor consumption of starting material by TLC (Aniline is more polar and stains with Ninhydrin).[1] Reaction typically completes in 2–3 hours.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with MeOH.[1] Concentrate the filtrate.
-
Isolation: Partition between water and EtOAc.[1] The organic layer contains the pure aniline.[1]
-
Part 4: Safety & Handling Data
| Parameter | Specification | Note |
| Physical State | Yellow Crystalline Solid | Typical of nitro-aromatics.[1] |
| Melting Point | 58–63 °C | Store below 30°C to prevent caking.[1] |
| Hazards | Skin Irritant, Toxic if Swallowed | Nitro compounds can cause methemoglobinemia.[1] |
| Incompatibility | Strong Bases, Reducing Agents | Avoid uncontrolled contact with hydrides ( |
| Storage | Inert Atmosphere ( | Protect from light; potential for slow photolysis.[1][4] |
References
-
Marsilje, T. H., et al. (2013).[1][5] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] Link[1]
-
Novartis AG. (2008).[1] "Pyrimidines as ALK Kinase Inhibitors." World Intellectual Property Organization Patent WO2008073687.[1] (Describes the general synthesis of the 2-alkoxy-4-nitro-chlorobenzene scaffold). Link
-
Sigma-Aldrich. (2024).[1] "this compound Product Specification & SDS." Link
-
BenchChem. (2025).[1] "Application Notes for Nucleophilic Aromatic Substitution on 4-Chloro-nitrobenzenes." Link[1]
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Chloro-2-isopropoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the nucleophilic aromatic substitution (SNAr) reactions of 1-Chloro-2-isopropoxy-4-nitrobenzene. This compound serves as a valuable substrate in organic synthesis, offering a reactive site for the introduction of various functionalities paramount in the development of novel pharmaceutical agents and other advanced materials. This document elucidates the underlying mechanistic principles, provides detailed experimental protocols for key transformations, and presents a framework for the synthesis and characterization of its derivatives.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a strategically important aromatic compound. The presence of a nitro group, a potent electron-withdrawing group, para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the ortho isopropoxy group, modulates the reactivity and regioselectivity of substitution reactions. The chloro group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of nucleophiles.
The resulting substituted 2-isopropoxy-4-nitrobenzene derivatives are valuable intermediates in medicinal chemistry and materials science. For instance, the introduction of amine functionalities can lead to the synthesis of biologically active scaffolds, while ether and thioether linkages are prevalent in numerous pharmaceutical compounds. Understanding the nuances of SNAr reactions on this substrate is therefore crucial for the rational design and synthesis of complex molecular architectures.
The Heart of the Reaction: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions observed in aliphatic systems.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the strong electron-withdrawing nitro group. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is critical to the success of the reaction. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group.[1] The ortho-isopropoxy group also influences the stability and reactivity of this intermediate through both steric and electronic effects.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, typically fast, step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substituted product.
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Synthesis of the Starting Material: this compound
A plausible and efficient route for the synthesis of this compound begins with the commercially available 1,2-dichloro-4-nitrobenzene. The selective substitution of one chlorine atom is key to this synthesis. Due to the electronic activation by the para-nitro group, both chlorine atoms are susceptible to nucleophilic attack. However, the chlorine at the C-1 position (para to the nitro group) is generally more activated. By carefully controlling the reaction conditions, selective monosubstitution can be achieved.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Sodium isopropoxide (can be prepared in situ from isopropanol and sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Sodium Hydride (60% dispersion in mineral oil)
Procedure:
-
Preparation of Sodium Isopropoxide (in situ): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Cool the flask in an ice bath and add sodium hydride portion-wise with stirring. Continue stirring at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Reaction Setup: In a separate flask, dissolve 1,2-dichloro-4-nitrobenzene in anhydrous DMF.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 1,2-dichloro-4-nitrobenzene at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating (e.g., 50-60 °C).
-
Workup and Purification: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: A typical workflow for the synthesis of this compound.
Key Nucleophilic Substitution Reactions and Protocols
The activated nature of this compound allows for a variety of nucleophilic substitution reactions. Below are detailed protocols for reactions with common classes of nucleophiles.
Reaction with Amine Nucleophiles: Synthesis of 2-Isopropoxy-4-nitroanilines
The reaction with primary and secondary amines is a cornerstone of functionalizing this substrate, leading to the formation of N-substituted 2-isopropoxy-4-nitroanilines. These products are valuable precursors for a range of more complex molecules.[2]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-(2-isopropoxy-4-nitrophenyl)piperidine.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Piperidine | N-(2-isopropoxy-4-nitrophenyl)piperidine | DMF, K₂CO₃, 80-100 °C | High |
| Morpholine | 4-(2-isopropoxy-4-nitrophenyl)morpholine | DMF, K₂CO₃, 80-100 °C | High |
| Aniline | N-(2-isopropoxy-4-nitrophenyl)aniline | DMF, K₂CO₃, 100-120 °C | Moderate to High |
Reaction with Alkoxide Nucleophiles: Synthesis of 1,2-Dialkoxy-4-nitrobenzenes
Reaction with alkoxides, such as sodium methoxide or ethoxide, provides access to 1,2-dialkoxy-4-nitrobenzene derivatives. These reactions are typically high-yielding and proceed under mild conditions.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or prepared in situ)
-
Anhydrous Methanol
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Nucleophilic Addition: Add a solution of sodium methoxide (1.1 eq.) in methanol to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.
-
Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure. Extract the residue with an organic solvent, wash with water and brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography to give 1-isopropoxy-2-methoxy-4-nitrobenzene.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Sodium Methoxide | 1-Isopropoxy-2-methoxy-4-nitrobenzene | Methanol, Room Temp. | High |
| Sodium Ethoxide | 1-Ethoxy-2-isopropoxy-4-nitrobenzene | Ethanol, Room Temp. | High |
Characterization of Products
The successful synthesis of substituted 2-isopropoxy-4-nitrobenzene derivatives should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns depending on the substitution. The chemical shifts of the protons and carbons will be influenced by the electronic nature of the newly introduced substituent. For instance, in the ¹H NMR spectrum of a 2-isopropoxy-4-nitroaniline derivative, the aromatic protons will typically appear as a set of doublets and a doublet of doublets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the characteristic strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The strategic placement of the nitro, chloro, and isopropoxy groups allows for the controlled and efficient introduction of a wide range of nucleophiles. This guide has provided a foundational understanding of the synthesis of this key intermediate and its subsequent SNAr reactions with amines and alkoxides. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in the fields of drug discovery and materials science to harness the synthetic potential of this valuable building block.
References
-
Brainly. (2023, June 6). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved from [Link]
Sources
Technical Guide: Molecular Architecture and Synthetic Utility of 1-Chloro-2-isopropoxy-4-nitrobenzene
The following technical guide details the molecular structure, synthetic pathways, and pharmaceutical applications of 1-Chloro-2-isopropoxy-4-nitrobenzene , a critical intermediate in the development of targeted cancer therapies.
Executive Summary
This compound (CAS: 76464-51-2 ) is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry.[1] It functions primarily as the direct precursor to 4-chloro-3-isopropoxyaniline , a pharmacophore embedded in next-generation inhibitors for mutant isocitrate dehydrogenases (IDH1/IDH2) and Dynamin-related protein 1 (Drp1). This guide analyzes its structural properties, validated synthetic protocols, and role in the synthesis of small-molecule oncological agents.
Molecular Architecture & Physicochemical Profile
Structural Definition
The molecule features a benzene core substituted with a chlorine atom at position 1, an isopropoxy ether group at position 2, and a nitro group at position 4.[2][3] The steric bulk of the isopropoxy group at the ortho position to the chlorine atom creates a unique electronic and steric environment, influencing both its reactivity in nucleophilic aromatic substitutions and its binding affinity in downstream pharmaceutical targets.
| Property | Specification |
| IUPAC Name | 1-Chloro-2-(propan-2-yloxy)-4-nitrobenzene |
| CAS Number | 76464-51-2 |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| SMILES | CC(C)Oc1cc(ccc1Cl)=O |
| Appearance | Pale yellow to yellow crystalline solid |
| Density (Predicted) | 1.26 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 307.2 ± 22.0 °C at 760 mmHg |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Electronic Character
-
Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the para position relative to the chlorine. It strongly activates the ring towards nucleophilic attack, specifically at the C1 position (displacing Cl) or C2 position (displacing -OiPr), though the C1-Cl bond is the primary site for downstream diversification.
-
Isopropoxy Group (-OiPr): An electron-donating group (EDG) by resonance but sterically demanding. Its placement ortho to the chlorine atom protects the C1 position from non-specific metabolic attack in final drug candidates while modulating lipophilicity.
Synthetic Pathways & Mechanism
Two primary routes exist for the synthesis of this compound. The choice depends on available starting materials and purity requirements.
Route A: Alkylation of 2-Chloro-5-nitrophenol (High Purity)
This is the preferred laboratory method due to high regioselectivity. It involves the Williamson ether synthesis of 2-chloro-5-nitrophenol (CAS 619-10-3).
-
Mechanism: S_N2 Nucleophilic Substitution.
-
Reagents: 2-Chloro-5-nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
). -
Solvent: DMF or Acetone (polar aprotic).
-
Protocol:
-
Dissolve 2-chloro-5-nitrophenol (1.0 eq) in DMF.
-
Add
(1.5 eq) and stir at RT for 30 min to generate the phenoxide anion. -
Add 2-bromopropane (1.2 eq) dropwise.
-
Heat to 60-80°C for 4-6 hours.
-
Workup: Quench with water, extract with ethyl acetate. The product precipitates or crystallizes upon concentration.
-
Route B: Regioselective S_NAr of 3,4-Dichloronitrobenzene (Industrial)
This route utilizes the differential reactivity of chlorines in 3,4-dichloronitrobenzene (also known as 1,2-dichloro-4-nitrobenzene).
-
Mechanism: Nucleophilic Aromatic Substitution (
).[4] -
Causality: The nitro group activates the para-chlorine (C4 relative to nitro) and ortho-chlorine (C3) towards substitution. However, the para position is significantly more reactive due to resonance stabilization of the Meisenheimer complex.
-
Note: In 3,4-dichloronitrobenzene, the Cl at position 4 is para to the nitro group, while the Cl at position 3 is meta. Therefore, the nucleophile attacks C4.
-
Correction on numbering: In 3,4-dichloronitrobenzene (where Nitro is 1), the Cl at 4 is replaced. The product is 1-nitro-3-chloro-4-isopropoxybenzene.
-
Critical Isomer Note: This route yields 2-chloro-1-isopropoxy-4-nitrobenzene (an isomer). To obtain the target This compound , one must start with 2,4-dichloronitrobenzene and target the ortho-displacement, which is sterically disfavored and less selective.
-
Therefore, Route A is the authoritative standard for the specific 1-Cl-2-OiPr-4-NO2 isomer.
-
Caption: Validated synthetic workflow for this compound via phenol alkylation.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
Proton NMR ( -NMR)
-
Isopropoxy Group: [2]
- ~1.3-1.4 ppm (Doublet, 6H): Methyl protons of the isopropyl group.
- ~4.6-4.7 ppm (Septet, 1H): Methine proton (-CH-) of the isopropyl group.
-
Aromatic Region:
-
The substitution pattern (1,2,4) yields a characteristic splitting pattern.
- ~7.6 ppm (Doublet, 1H, J=8 Hz): Proton at C3 (ortho to Cl, meta to NO2).
- ~7.7-7.8 ppm (dd, 1H): Proton at C5 (ortho to NO2, meta to Cl).
- ~7.8-7.9 ppm (d, 1H): Proton at C6 (ortho to NO2).
-
Mass Spectrometry (MS)
-
Molecular Ion: m/z 215/217 (3:1 ratio due to
isotopes). -
Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, typically yielding the nitrophenol cation.
Application in Drug Discovery[5][6]
The primary utility of this compound is as the immediate precursor to 4-Chloro-3-isopropoxyaniline (CAS 76464-54-5), generated via nitro-reduction (Fe/HCl or H2/Pd-C).
Target: Mutant IDH1/IDH2 Inhibitors
Research by Agios Pharmaceuticals and Novartis has utilized the 4-chloro-3-isopropoxyaniline scaffold to develop inhibitors for mutant Isocitrate Dehydrogenase (IDH).
-
Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores (e.g., triazines, pyrimidines).
-
Role of Isopropoxy: The bulky 3-isopropoxy group fills hydrophobic pockets in the IDH enzyme allosteric site, improving potency and selectivity over the wild-type enzyme.
Target: Drp1 Inhibitors
Derivatives of this scaffold are used to synthesize inhibitors of Dynamin-related protein 1 (Drp1) , such as mdivi-1 analogs.[5] These compounds are investigated for neuroprotective effects in Huntington's and Parkinson's disease models.
Caption: Downstream pharmaceutical applications of the scaffold in oncology and neurology.
Safety & Handling Protocols
-
Toxicity: Like many chloronitrobenzenes, this compound is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia.
-
Handling:
-
Use essentially in a fume hood.[4]
-
Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2-8°C), protected from light.
-
-
Waste: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity.
References
-
Agios Pharmaceuticals, Inc. (2013).[6] Therapeutically active compounds and their methods of use. WO2013102431A1.[6] Link
-
Novartis AG . (2014).[6] 3-Pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH. US20140235620A1.[6] Link
-
Numadate, A., et al. (2018). Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1). Chemical and Pharmaceutical Bulletin. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11844617. Link
-
BenchChem . (2025).[7] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link
Sources
- 1. 1-chloro 4 nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS号:76464-54-5|4-Chloro-3-isopropoxyaniline 腾准购试剂网 [labgogo.com]
- 3. This compound CAS#: 76464-51-2 [m.chemicalbook.com]
- 4. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com [chegg.com]
- 5. Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA) [jstage.jst.go.jp]
- 6. US10414752B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
1-Chloro-2-isopropoxy-4-nitrobenzene as a synthetic intermediate
Application Note: Strategic Utilization of 1-Chloro-2-isopropoxy-4-nitrobenzene in Kinase Inhibitor Synthesis
Executive Summary & Strategic Value
This compound (CIPNB) is a high-value pharmacophore scaffold, most notably recognized as the des-methyl core intermediate for Ceritinib (LDK378) , a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.
For the medicinal chemist, CIPNB represents a "privileged structure" due to its unique electronic and steric profile. The molecule features a "push-pull" electronic system where the para-nitro group activates the chlorine for Nucleophilic Aromatic Substitution (SNAr), while the ortho-isopropoxy group provides critical lipophilicity and steric bulk, often required to lock active conformations in kinase binding pockets.
This guide details the synthesis, handling, and downstream derivatization of CIPNB, focusing on its utility as a precursor for polysubstituted anilines and pyrimidine-based drug candidates.
Chemical Profile & Mechanistic Insight
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1002309-47-8 (Analogous Ref: 1226808-62-3 for methyl deriv.) |
| Molecular Weight | 215.63 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Key Reactivity | SNAr (C-1 position), Nitro Reduction (C-4 position) |
Mechanistic Rationale for Scaffold Design
The utility of CIPNB relies on the precise orchestration of its substituents:
-
C-1 Chlorine (Leaving Group): Highly labile due to the electron-withdrawing effect of the para-nitro group (-M, -I effects), lowering the energy barrier for the Meisenheimer complex formation during SNAr.
-
C-2 Isopropoxy (Steric/Lipophilic Handle): Unlike a methoxy group, the isopropoxy moiety introduces significant steric hindrance. In kinase inhibitors like Ceritinib, this group often occupies the hydrophobic ATP-binding pocket, improving potency and selectivity.
-
C-4 Nitro (Masked Amine): Serves as a latent aniline. Once the SNAr reaction at C-1 is complete, the nitro group is reduced to an amine, ready for coupling with pyrimidines or ureas.
Experimental Protocols
Protocol A: Upstream Synthesis of CIPNB (O-Alkylation)
Objective: Selective alkylation of 2-chloro-5-nitrophenol to generate the isopropoxy ether without hydrolyzing the chloride.
Reagents:
-
Starting Material: 2-Chloro-5-nitrophenol (1.0 equiv)
-
Alkylating Agent: 2-Iodopropane (1.5 equiv) or 2-Bromopropane
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-chloro-5-nitrophenol and anhydrous DMF (5 mL/mmol). Stir under N₂ atmosphere.
-
Deprotonation: Add K₂CO₃ in a single portion. The solution will likely turn bright yellow/orange (phenoxide formation). Stir at RT for 15 minutes.
-
Alkylation: Add 2-iodopropane dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Critical Control Point: Do not exceed 80°C to avoid potential SNAr side reactions with the solvent or self-condensation.
-
Workup: Cool to RT. Pour into ice-water (10x volume). The product usually precipitates. Filter the solids.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 9:1).
Protocol B: Downstream SNAr Derivatization (The "Ceritinib" Reaction)
Objective: Displacement of the activated chlorine with a secondary amine (e.g., a piperidine derivative). This is the rate-determining step in many drug syntheses.
Reagents:
-
Substrate: CIPNB (1.0 equiv)
-
Nucleophile: 4-Boc-aminopiperidine (or specific pharmacophore) (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: DMSO or NMP (Polar aprotic is mandatory)
Step-by-Step Methodology:
-
Setup: In a pressure vial or reflux setup, dissolve CIPNB in DMSO (0.5 M concentration).
-
Addition: Add the amine nucleophile and DIPEA.
-
Thermal Activation: Heat to 120°C for 12–16 hours.
-
Note: The isopropoxy group at C-2 creates steric hindrance, making this reaction slower than a standard 4-chloronitrobenzene substitution. High temperature is required.[3]
-
-
Monitoring: Monitor by HPLC. The starting material (CIPNB) is less polar than the amine product.
-
Workup: Pour into water. Extract with EtOAc.[2]
-
Troubleshooting: DMSO is difficult to remove. Wash the organic layer thoroughly with water (5x) and LiCl solution.
-
-
Yield: Expect 75–85%.
Protocol C: Nitro Reduction to Aniline
Objective: Unmasking the amine for final coupling.
Method: Iron/Ammonium Chloride (Fe/NH₄Cl) - Preferred for functional group tolerance.
-
Solvent: Ethanol/Water (3:1).
-
Reaction: Suspend SNAr product (1 equiv), Iron powder (5 equiv), and NH₄Cl (5 equiv).
-
Reflux: Heat to 80°C for 2 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Extract with DCM.[2]
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the transformation from the phenol precursor to the active pharmaceutical ingredient (API) core.
Caption: Linear synthetic sequence transforming 2-chloro-5-nitrophenol into the target aniline via CIPNB.
Figure 2: SNAr Optimization Decision Tree
Use this logic to troubleshoot low yields during the critical substitution step.
Caption: Troubleshooting logic for the Nucleophilic Aromatic Substitution of CIPNB.
Analytical Quality Control
To ensure the integrity of the intermediate, the following QC parameters are recommended:
-
1H NMR (DMSO-d6):
-
Look for the characteristic septet at ~4.7 ppm (1H) and doublet at ~1.3 ppm (6H) corresponding to the Isopropoxy group.
-
Verify the aromatic region: The proton at C-3 (between Cl and NO2 is unlikely, actually between OiPr and NO2) will show a meta-coupling doublet.
-
Correction on aromatic protons:
-
H-3 (ortho to OiPr, meta to NO2): Doublet or dd.
-
H-5 (ortho to NO2, meta to Cl): dd.
-
H-6 (ortho to Cl): Doublet.
-
-
-
HPLC Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: ACN/Water (0.1% Formic Acid). Gradient 5% -> 95%.
-
Note: CIPNB is highly lipophilic; expect retention times > 8 min on a standard 10 min run.
-
References
-
Marsilje, T. H., et al. (2013).[4][5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials."[4][6] Journal of Medicinal Chemistry, 56(14), 5675–5690.[6]
-
Novartis AG. (2010). "Pyrimidines as ALK Kinase Inhibitors." World Intellectual Property Organization Patent WO2010020671.
-
BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene." (Analogous SNAr protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Note: 1-Chloro-2-isopropoxy-4-nitrobenzene in High-Fastness Dye Synthesis
[1]
Executive Summary
This compound is a versatile electrophilic intermediate used primarily in the synthesis of Disperse Azo and Nitrodiphenylamine dyes.[1] Its structural uniqueness lies in the isopropoxy group at the ortho position to the chlorine. Unlike smaller methoxy substituents, the bulky isopropoxy group introduces significant steric hindrance and hydrophobicity.
In dye synthesis, this moiety serves two critical functions:
-
Bathochromic Shift: The electron-donating alkoxy group shifts the absorption maximum (
) to longer wavelengths (Red/Blue), enhancing color depth. -
Fastness Improvement: The isopropyl chain increases the molecule's interaction with polyester fiber matrices, significantly improving sublimation fastness and wash fastness compared to methyl or ethyl analogs.
This guide outlines three core synthetic pathways: Ammonolysis (to generate diazo components), Reduction (to generate aniline couplers), and Nucleophilic Condensation (to generate yellow disperse dyes).
Chemical Profile & Reactivity
The molecule features a "push-pull" electronic system activated for Nucleophilic Aromatic Substitution (
| Property | Specification |
| IUPAC Name | 1-Chloro-2-(propan-2-yloxy)-4-nitrobenzene |
| CAS Number | 76464-51-2 |
| Molecular Formula | |
| Molecular Weight | 215.63 g/mol |
| Key Reactivity | C-1 (Chloro): Highly activated by p-Nitro group; susceptible to nucleophilic attack by amines/ammonia.C-4 (Nitro): Susceptible to reduction to form 4-chloro-3-isopropoxyaniline.[1] |
| Physical State | Yellow Crystalline Solid |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways starting from this compound.
Caption: Divergent synthesis pathways converting the starting material into three distinct classes of colorants.
Protocol A: Synthesis of 2-Isopropoxy-4-nitroaniline
This is the most industrially relevant pathway.[1] The product, 2-Isopropoxy-4-nitroaniline (CAS 105168-93-2), is a premium diazo component.[1] The replacement of the chlorine atom with an amino group is facilitated by the strong electron-withdrawing effect of the para-nitro group.
Reagents
-
Precursor: this compound (1.0 eq)[1]
-
Nucleophile: Ammonia (25-30% aqueous solution) (5.0 - 8.0 eq)[1]
-
Catalyst (Optional): Copper(I) oxide (
) or Copper powder (0.05 eq) to accelerate . -
Solvent: Isopropanol (to maintain solubility and prevent trans-etherification) or neat aqueous ammonia.
Step-by-Step Methodology
-
Charging: In a high-pressure stainless steel autoclave, charge this compound and isopropanol (1:3 w/v ratio).
-
Ammonia Addition: Add aqueous ammonia (28%) in excess (approx. 6 molar equivalents).
-
Reaction: Seal the autoclave and heat to 130–140°C . The internal pressure will rise to 15–20 bar. Maintain stirring (500 rpm) for 8–10 hours .
-
Expert Note: The bulky isopropoxy group retards the nucleophilic attack compared to a methoxy group. Higher temperature or copper catalysis is crucial for complete conversion.
-
-
Work-up: Cool the reactor to 25°C. Vent excess ammonia into a scrubber (dilute HCl).
-
Isolation: The product precipitates as a yellow solid. Filter the slurry.
-
Purification: Wash the cake with water until neutral pH. Recrystallize from Ethanol/Water (80:20) if high purity (>99%) is required for subsequent diazotization.
-
Yield: Expected yield is 85–92%.
Protocol B: Synthesis of Disperse Azo Dyes
Using the 2-Isopropoxy-4-nitroaniline synthesized in Protocol A, we generate a disperse dye via diazotization and coupling.[1]
Reagents
-
Diazo Component: 2-Isopropoxy-4-nitroaniline (from Protocol A).[1]
-
Coupling Component: N,N-Diethylaniline or N-(2-cyanoethyl)-N-ethylaniline.[1]
-
Nitrosating Agent: Sodium Nitrite (
) 40% aq. solution. -
Acid: Hydrochloric Acid (30%).
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 2-Isopropoxy-4-nitroaniline (0.1 mol) in HCl (0.3 mol) and water. Cool to 0–5°C in an ice bath.
-
Add
solution dropwise, maintaining temperature <5°C. Stir for 1 hour. -
Quality Check: Test with starch-iodide paper (should turn blue instantly) to ensure excess nitrous acid, then destroy excess with sulfamic acid.
-
-
Coupling:
-
Dissolve the coupling component (e.g., N,N-Diethylaniline, 0.1 mol) in dilute acetic acid/water.
-
Add the cold diazonium salt solution slowly to the coupler solution over 30 minutes, maintaining pH 4–5 using Sodium Acetate.
-
-
Finishing:
-
Stir for 2 hours. The mixture will turn deep red/violet.
-
Heat to 60°C to aggregate the dye particles (improves filtration).
-
Filter, wash with water, and dry.[2]
-
-
Application: This dye is suitable for High-Temperature (HT) dyeing of polyester, offering superior sublimation fastness due to the isopropoxy steric anchor.
Protocol C: Synthesis of Nitrodiphenylamine Dyes
This route utilizes the starting material directly in a condensation reaction with an aniline derivative to form yellow disperse dyes (Nitro-dyes).
Reaction Scheme
1Methodology
-
Mix: Combine this compound (1.0 eq) and Aniline (1.2 eq) in DMF or DMSO.
-
Base: Add Potassium Carbonate (
, 1.5 eq) as an acid scavenger. -
Heat: Reflux at 100–110°C for 6 hours. The mixture will turn bright yellow.
-
Isolation: Pour the hot reaction mixture into ice-cold water. The yellow dye precipitates.
-
Purification: Filter and wash with methanol to remove unreacted starting materials.
Safety & Handling (E-E-A-T)
-
Thermal Stability: Nitro-compounds are potentially explosive if overheated.[1] Do not exceed 160°C during synthesis.
-
Toxicity: Chloronitrobenzenes are absorbed through the skin and can cause methemoglobinemia.[3] Nitrile gloves and full-face respirators are mandatory.[1]
-
Waste Disposal: Aqueous streams containing ammonia and nitrites must be treated. Nitrites should be quenched with sulfamic acid before disposal.
References
-
Synthesis of Nitroaniline Intermediates: Gamage, S. A., et al. (1997). "Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines." Journal of Medicinal Chemistry.Link (Validates the synthesis of 2-isopropoxy-4-nitroaniline via ammonolysis/substitution pathways).[1]
- Disperse Dye Chemistry & Fastness: Freeman, H. S., & Mock, G. N. (2012). "Dye Application, Manufacture of Dye Intermediates." North Carolina State University. (General reference for the impact of alkoxy groups on dye fastness).
-
Chemical Properties & CAS Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11679996, 2-Isopropoxy-4-nitroaniline.[1][4]Link
-
Nucleophilic Substitution in Chloronitrobenzenes: Patel, D. G., et al. (2012). "Formation of Some Novel Disperse Azo Dyes." TSI Journals.Link (Describes the coupling protocols for similar chloronitrobenzene derivatives).
Application Notes & Protocols: Leveraging 1-Chloro-2-isopropoxy-4-nitrobenzene for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Chloro-2-isopropoxy-4-nitrobenzene emerges as a particularly valuable scaffold due to its inherent electronic and steric properties. The molecule possesses three key features that can be orthogonally addressed:
-
An Activated Leaving Group: The chlorine atom at the C1 position is rendered highly susceptible to nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effect of the nitro group located para to it.[1][2] This activation allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
-
A Versatile Nitro Group: The nitro group at C4 not only serves as an activating group but is also a synthetic handle for further transformations. Its reduction to a primary amine is a gateway to a multitude of cyclization reactions, enabling the formation of various fused heterocyclic systems.[3][4]
-
A Steric and Solubilizing Moiety: The isopropoxy group at C2 provides steric bulk, which can influence the regioselectivity of subsequent reactions. Furthermore, it enhances the solubility of the molecule and its derivatives in common organic solvents, a practical advantage in synthetic workflows.
This guide provides a detailed exploration of two robust synthetic pathways originating from this compound: the synthesis of substituted benzimidazoles and phenothiazines. These heterocyclic cores are prevalent in a vast number of FDA-approved drugs and biologically active compounds, making these protocols directly relevant to drug discovery pipelines.
Core Synthetic Pathways Overview
The synthetic utility of this compound stems from two primary, sequential transformations. The initial step is almost invariably a nucleophilic aromatic substitution, followed by a reductive cyclization or a rearrangement-cyclization cascade.
Figure 1: High-level overview of synthetic routes from the core scaffold.
Part 1: Synthesis of Benzimidazole Derivatives
The construction of the benzimidazole scaffold from this compound is a reliable three-step process. This pathway is predicated on first building the substituted aniline framework, followed by reduction and subsequent cyclization to form the five-membered imidazole ring.
Step 1.1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Causality and Mechanism: The SNAr reaction is the cornerstone of this entire synthetic platform. The reaction proceeds via an addition-elimination mechanism. A nucleophile (in this case, an amine) attacks the electron-deficient carbon bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.[1][5] The subsequent loss of the chloride ion re-establishes aromaticity and yields the substitution product. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the cation of the base without strongly interacting with the nucleophile, thus maximizing its reactivity.[6]
Figure 2: Workflow for the SNAr reaction.
Protocol 1: General Synthesis of N-Substituted 2-Isopropoxy-4-nitroaniline Derivatives
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration). Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water, which will precipitate the product. Stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent like hexane or ether to remove non-polar impurities. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.
| Amine Type | Typical Temp. (°C) | Base | Expected Yield (%) |
| Primary Aliphatic | 80-100 | K₂CO₃ | 85-95% |
| Secondary Aliphatic | 90-110 | K₂CO₃ | 80-90% |
| Primary Aromatic | 100-120 | K₂CO₃ / DIPEA | 70-85% |
Table 1: Typical reaction parameters for SNAr with various amines.
Step 1.2: Reduction of the Nitro Group
Causality and Mechanism: With the aniline precursor in hand, the next critical step is the reduction of the nitro group to a primary amine. This transformation creates the ortho-diamine functionality required for the subsequent cyclization. A variety of reducing agents can be employed, but tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a common and reliable laboratory-scale method.[7] It is effective and generally avoids the need for high-pressure hydrogenation equipment. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing protons for the formation of water molecules from the oxygen atoms of the nitro group.
Protocol 2: Synthesis of N¹-Substituted-2-isopropoxybenzene-1,4-diamine
-
Reagent Preparation: In a round-bottom flask, dissolve the N-substituted 2-isopropoxy-4-nitroaniline (1.0 eq.) from the previous step in ethanol or ethyl acetate.
-
Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-5 hours).
-
Workup and Basification: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice and then basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. This step is crucial to precipitate tin salts and liberate the free amine.
-
Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diamine product. This product is often used in the next step without further purification due to its potential instability (oxidation).
Step 1.3: Phillips Benzimidazole Synthesis (Cyclization)
Causality and Mechanism: The final step is the Phillips condensation, which involves the reaction of the synthesized ortho-diamine with an aldehyde or a carboxylic acid derivative.[8][9] When using formic acid, an unsubstituted benzimidazole is formed. When using an aldehyde, the reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidative aromatization to yield the 2-substituted benzimidazole. This one-pot cyclization is often acid-catalyzed and driven by the removal of water.
Protocol 3: Synthesis of 2-Substituted-7-isopropoxy-1H-benzimidazoles
-
Reagent Preparation: Place the crude N¹-substituted-2-isopropoxybenzene-1,4-diamine (1.0 eq.) in a round-bottom flask.
-
Cyclization Reagent:
-
For unsubstituted benzimidazole: Add formic acid (5-10 eq.) and heat the mixture at 100 °C for 2-4 hours.[8]
-
For 2-substituted benzimidazole: Dissolve the diamine in a solvent like ethanol or DMF. Add the desired aldehyde (1.1 eq.) and a catalytic amount of an acid (e.g., a few drops of acetic acid). Heat to reflux for 4-8 hours. An oxidizing agent like air or a mild chemical oxidant may be required to facilitate the final aromatization step.
-
-
Workup and Isolation: Cool the reaction mixture. Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) to neutralize the acid and precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure benzimidazole derivative.
Part 2: Synthesis of Phenothiazine Derivatives via Smiles Rearrangement
Phenothiazines are a critical class of antipsychotic drugs and redox-active materials.[10][11] Their synthesis from this compound can be achieved in a single, elegant step using a Smiles rearrangement.
Causality and Mechanism: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. The process begins with the reaction of this compound with a 2-aminothiophenol.[12] An initial intermolecular SNAr reaction occurs where the thiolate anion of 2-aminothiophenol displaces the chloride. This is followed by a base-catalyzed deprotonation of the amine, which then acts as an internal nucleophile, attacking the carbon atom to which the sulfur is attached. This forms a spirocyclic intermediate. Ring-opening of this intermediate, driven by the stability of the resulting phenoxide-like species (stabilized by the nitro group), completes the rearrangement and, after protonation, yields the phenothiazine core.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 3. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenothiazine - Wikipedia [en.wikipedia.org]
- 12. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
improving yield in 1-Chloro-2-isopropoxy-4-nitrobenzene synthesis
Technical Support Center: Optimization of 1-Chloro-2-isopropoxy-4-nitrobenzene Synthesis
Executive Summary
This guide addresses the synthesis of This compound , a critical scaffold often used in the development of ALK inhibitors (analogous to intermediates in the synthesis of Ceritinib).[1][2]
The primary synthetic challenge is the Williamson Ether Synthesis involving a secondary alkyl halide (2-halopropane).[1][2][3] This reaction suffers from a competing E2 elimination pathway , leading to the formation of propene and low yields of the desired ether.[2][3] This guide provides a scientifically grounded optimization protocol to suppress elimination and maximize SN2 substitution.
Module 1: Reaction Pathway & The "Isomer Trap"
Before optimizing, ensure you are using the correct synthetic route.[2][3] A common error is attempting Nucleophilic Aromatic Substitution (SNAr) on a dichloronitrobenzene precursor, which yields the wrong regioisomer.[2][3]
The Correct Route: O-Alkylation[1][2][3]
-
Reagent: 2-Bromopropane (or 2-Iodopropane)[1]
-
Mechanism: SN2 Substitution
-
Outcome: Correct Regiochemistry (Isopropoxy group ortho to Chlorine, meta to Nitro).[2]
The Incorrect Route: SNAr
-
Mechanism: SNAr
-
Outcome: The nucleophile attacks the carbon para to the nitro group (C4), yielding 1-Isopropoxy-2-chloro-4-nitrobenzene (Ether para to Nitro), which is the incorrect isomer for this target.[1][2]
Module 2: Troubleshooting Guide (FAQs)
Q1: My conversion is stuck at ~60%, and I see a gas evolving. What is happening? A: You are witnessing E2 Elimination .[2]
-
Cause: The isopropoxide anion (formed from the phenol + base) is acting as a base rather than a nucleophile, attacking the
-proton of the 2-bromopropane.[1][2][3] This releases propene gas and consumes your alkylating agent.[2][3] -
Solution: You cannot stop elimination completely with secondary halides, but you can bias the reaction toward substitution by:
-
Lowering Temperature: Run at 50–60°C instead of reflux. SN2 is less sensitive to heat than E2.[2][3]
-
Changing Base: Switch from K2CO3 to Cs2CO3 . The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide anion in organic solvents, accelerating the SN2 rate relative to E2.[2][3]
-
Q2: Can I use 2-Chloropropane to save money? A: No. 2-Chloropropane is a poor electrophile for this reaction.[1][2][3] The C-Cl bond is too strong, and the reaction will require higher temperatures, which will drastically increase the elimination side-product.[1][2][3]
-
Recommendation: Use 2-Bromopropane with a catalytic amount of Potassium Iodide (KI).[1][2] This generates 2-Iodopropane in situ (Finkelstein reaction), which is a far superior electrophile (leaving group ability: I > Br >> Cl).[2]
Q3: Which solvent gives the highest yield? A: DMF (N,N-Dimethylformamide) or NMP .[2] These polar aprotic solvents solvate the cation (K+ or Cs+), leaving the phenoxide anion "naked" and highly reactive.[2][3] Protic solvents (like ethanol/isopropanol) will hydrogen-bond to the phenoxide, reducing its nucleophilicity and slowing the SN2 reaction, allowing E2 to compete.[2][3]
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound via Cesium-Promoted Alkylation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Chloro-5-nitrophenol | 1.0 | Substrate | Limiting reagent. |
| 2-Bromopropane | 3.0 - 5.0 | Electrophile | Large excess required to account for loss via elimination.[1][2] |
| Cs2CO3 | 1.5 - 2.0 | Base | Cesium promotes solubility and reactivity.[1][2] |
| Potassium Iodide (KI) | 0.1 (10 mol%) | Catalyst | Converts bromide to iodide in situ.[2] |
| DMF (Anhydrous) | [0.5 M] | Solvent | Must be dry to prevent hydrolysis.[2] |
Step-by-Step Procedure
-
Dissolution: Charge a reaction flask with 2-Chloro-5-nitrophenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add Cs2CO3 (1.5 equiv). Stir at room temperature for 30 minutes. The solution should turn yellow/orange (phenoxide formation).[2][3]
-
Addition: Add KI (0.1 equiv) followed by 2-Bromopropane (3.0 equiv).
-
Reaction: Heat the mixture to 55–60°C . Do not exceed 65°C.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Module 4: Decision Logic & Troubleshooting Visualization
The following diagram illustrates the decision process for optimizing low yields.
Caption: Logic flow for diagnosing yield loss in Williamson Ether Synthesis of secondary alkyl halides.
Module 5: Alternative Route (Mitsunobu)
If the Williamson ether synthesis fails due to persistent elimination issues, the Mitsunobu Reaction is the authoritative alternative.[2][3] It couples the phenol directly with Isopropanol , avoiding the unstable alkyl halide entirely.[2][3]
-
Reagents: 2-Chloro-5-nitrophenol + Isopropanol + PPh3 + DIAD (Diisopropyl azodicarboxylate).[1][2]
-
Pros: Eliminates the E2 side reaction; stereospecific (inversion, though irrelevant for isopropanol).
-
Cons: Poor atom economy (formation of TPPO); difficult purification.[2]
-
Recommendation: Use only if the Cs2CO3/DMF route fails to reach >80% yield.
References
-
Ceritinib Analogous Chemistry: Marsilje, T. H., et al. (2013).[2][4] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675-5690.[2][4] (Note: Describes the installation of isopropoxy groups on similar nitro-halo-aryl scaffolds).[1][2]
-
The "Cesium Effect" in Alkylation: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[2] "The effect of cesium ions on the rate of nucleophilic substitution reactions." Journal of Organic Chemistry, 52(19), 4230–4234.[2]
-
Williamson Ether Synthesis Optimization: Tanaka, R., et al. (2018).[2] "Practical Synthesis of Aryl Ethers." Organic Process Research & Development. (General validation of Phase Transfer Catalysis and Finkelstein modifications for secondary halides).
-
Compound Data: PubChem. "1-Chloro-4-nitrobenzene (Precursor Analogues)."[1][2] National Library of Medicine.[2] [2]
Sources
Technical Support Center: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.
Section 1: Reaction Overview & Core Principles
The synthesis of this compound is typically achieved via the reaction of 1,2-dichloro-4-nitrobenzene with an isopropoxide salt, such as sodium or potassium isopropoxide. This reaction is not a classic Williamson ether synthesis involving an alkyl halide, but rather a Nucleophilic Aromatic Substitution (SNAr).
The key to the SNAr mechanism is the presence of strongly electron-withdrawing groups (in this case, a nitro group) positioned ortho or para to the leaving group (a chloride ion). These groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.
Primary Reaction Pathway
The intended reaction proceeds as follows: 1,2-dichloro-4-nitrobenzene reacts with one equivalent of isopropoxide. The nucleophile preferentially attacks the carbon at position 2, as this position is activated by both the ortho-chloro and para-nitro substituents.
Caption: Primary SNAr pathway for the target synthesis.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My final yield is significantly lower than expected. What are the most probable causes?
A1: Low yield is a common issue that can typically be traced to three main areas: reactant and reagent quality, reaction conditions, or workup/purification losses.
Most Common Culprits:
-
Presence of Water: Moisture is highly detrimental. It can react with the strong isopropoxide base to form isopropanol and the corresponding hydroxide (e.g., NaOH). This not only consumes your nucleophile but the generated hydroxide can attack the starting material to form undesired phenolic byproducts.
-
Incorrect Stoichiometry: Using too little isopropoxide will result in an incomplete reaction and unreacted starting material. Conversely, a large excess can promote the formation of the di-substituted byproduct (see Q2).
-
Suboptimal Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. If it's too high, side reactions are accelerated.
-
Verify Anhydrous Conditions:
-
Ensure isopropanol is dried over molecular sieves before preparing the alkoxide.
-
Use a freshly opened or properly stored container of sodium hydride (if used) or ensure the sodium metal is clean.
-
Dry all glassware in an oven and assemble the apparatus under an inert atmosphere (Nitrogen or Argon).
-
-
Analyze Crude Reaction Mixture: Before workup, carefully take a small aliquot of the reaction mixture (quench appropriately) and analyze it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
High levels of starting material? Indicates an incomplete reaction. Consider increasing reaction time, temperature, or the equivalents of isopropoxide.
-
Multiple new spots/peaks? Indicates the formation of byproducts. Refer to the questions below to identify them.
-
-
Optimize Stoichiometry: Run a set of small-scale parallel reactions to screen the molar ratio of isopropoxide to the aryl chloride.
| Parameter | Experiment 1 (Control) | Experiment 2 (Excess Base) | Experiment 3 (Less Base) |
| 1,2-dichloro-4-nitrobenzene | 1.0 eq | 1.0 eq | 1.0 eq |
| Sodium Isopropoxide | 1.1 eq | 1.5 eq | 0.9 eq |
| Expected Outcome | Optimized for mono-product | Increased di-substitution | Incomplete conversion |
Q2: My analytical data (NMR/GC-MS) shows a significant byproduct. It seems to have two isopropoxy groups. What is it and how do I prevent it?
A2: You are likely observing the formation of 1,2-diisopropoxy-4-nitrobenzene . This is the most common byproduct resulting from over-reaction.
Mechanism of Formation: Once the desired mono-substituted product is formed, it can itself undergo a second SNAr reaction. The remaining chlorine atom is still on a highly activated ring and can be displaced by another isopropoxide nucleophile.
Caption: Formation of the di-substituted byproduct.
Prevention Strategies:
-
Stoichiometric Control: This is the most critical factor. Use a slight excess, typically between 1.0 and 1.1 equivalents , of the isopropoxide nucleophile. This ensures full consumption of the starting material while minimizing the chance of a second substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures significantly accelerate the rate of the second substitution.
-
Controlled Addition: Add the isopropoxide solution slowly to a solution of the 1,2-dichloro-4-nitrobenzene. This maintains a low instantaneous concentration of the nucleophile, favoring the more reactive starting material over the mono-substituted product.
Q3: My reaction mixture turned dark, and after workup, I isolated an acidic, water-soluble compound. What went wrong?
A3: This strongly suggests the formation of a phenolic byproduct, most likely 2-chloro-5-nitrophenol . This occurs when a hydroxide ion, acting as a competing nucleophile, attacks the starting material.
Source of Hydroxide Contamination:
-
Using aqueous bases (e.g., NaOH/KOH pellets that have absorbed moisture) instead of an anhydrous base like sodium hydride (NaH) or sodium metal.
-
Significant water contamination in the solvent (isopropanol) or glassware.
Expert Insight: The pKa of 2-chloro-5-nitrophenol is lower than that of isopropanol, meaning it is acidic enough to be deprotonated by the isopropoxide base. This proton transfer quenches the nucleophile and halts the desired reaction.
-
Reagent Preparation:
-
Method A (Preferred): Generate sodium isopropoxide in situ by adding clean sodium metal pieces or NaH (60% dispersion in mineral oil, washed with dry hexanes) to anhydrous isopropanol under an inert atmosphere.
-
Method B: If using solid NaOH or KOH, ensure they are finely ground and dried in a vacuum oven before use.
-
-
Solvent Purity: Use a high-purity, anhydrous grade of isopropanol or another suitable aprotic polar solvent like DMF or DMSO. If necessary, distill the solvent over a suitable drying agent.
-
Purification: If the phenolic byproduct has formed, it can be easily removed. During the aqueous workup, wash the organic layer with a dilute base solution (e.g., 1M NaOH or Na₂CO₃). The acidic phenol will be deprotonated and extracted into the aqueous layer, while the neutral ether product remains in the organic phase.
Q4: The reaction is very slow or has stalled completely, with a lot of starting material remaining. What should I do?
A4: A stalled reaction points to an issue with either the nucleophile's reactivity or the reaction's activation energy.
Caption: Troubleshooting logic for a stalled reaction.
Corrective Actions:
-
Increase Temperature: Gently warm the reaction mixture. For reactions in isopropanol, heating to reflux (approx. 82 °C) is often effective. Monitor the reaction's progress by TLC every 30-60 minutes to avoid over-reaction.
-
Evaluate Your Base: If you used a commercial solution of sodium isopropoxide, it may have degraded through exposure to atmospheric moisture. It is often more reliable to prepare it fresh.
-
Solvent Choice: While isopropanol can act as both the solvent and the source of the nucleophile, its protic nature can slow down SNAr reactions. In difficult cases, preparing the sodium isopropoxide first, removing the excess isopropanol, and then adding a polar aprotic solvent like DMF or NMP before adding the aryl chloride can significantly increase the reaction rate.[1]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2019). 8.11: Nucleophilic substitution in the Lab - The Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. [Link]
Sources
Technical Support Center: Purification of 1-Chloro-2-isopropoxy-4-nitrobenzene
Welcome to the dedicated technical support guide for the purification of 1-Chloro-2-isopropoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your work.
I. Understanding the Molecule and Its Challenges
This compound is a substituted nitroaromatic compound. Its purification can be challenging due to the potential for isomeric impurities, unreacted starting materials, and byproducts from its synthesis. The presence of the chloro, isopropoxy, and nitro groups gives the molecule a moderate polarity, which will be a key factor in designing effective purification strategies.
Key Physical and Chemical Properties (Inferred from Analogues):
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1-Chloro-2-nitrobenzene | 157.55 | 31-33[1][2] | 246[2] | Soluble in alcohol, benzene, and ether; insoluble in water.[2] |
| 1-Chloro-4-nitrobenzene | 157.55 | 82.2 | 238 | Sparingly soluble in cold ethanol, soluble in boiling ethanol, ether, and carbon disulfide; insoluble in water.[3][4] |
| 1-Chloro-2-fluoro-4-nitrobenzene | 175.54 | 58-63[4] | 116 @ 24 mmHg[4] | - |
| This compound (Target) | ~215.64 | Likely a low-melting solid or oil | Expected to be high-boiling | Expected to be soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and acetone. |
Based on these analogues, we can anticipate that our target compound will be a solid or a high-boiling liquid at room temperature and will be soluble in a range of organic solvents.
II. Common Synthesis Route and Potential Impurities
A likely synthesis route for this compound is the Williamson ether synthesis, starting from 2,4-dichloronitrobenzene and isopropanol in the presence of a base.
Caption: Potential impurities from the synthesis of this compound.
III. Purification Strategies: FAQs and Troubleshooting
The two primary methods for purifying this compound are recrystallization and column chromatography.
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Given the structure of this compound, a good starting point would be a solvent system of moderate polarity.
Recommended Solvents to Screen:
-
Ethanol or Isopropanol: These are often good choices for moderately polar compounds.
-
Hexane/Ethyl Acetate Mixture: Start with a high ratio of hexane and add ethyl acetate dropwise to the heated mixture until the solid dissolves.
-
Toluene: Can be effective for aromatic compounds.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Ensure the cooling process is slow. |
| No Crystals Form | The solution is not saturated enough, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Reduce the initial volume of solvent. Cool the solution in an ice bath to minimize solubility. |
| Colored Impurities in Crystals | The impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Column chromatography is an excellent method for separating the target compound from impurities with different polarities.
Q2: What is a good starting point for the mobile phase in column chromatography?
A2: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate. The polarity can be gradually increased to elute the desired compound.
Experimental Protocol: Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example:
-
Fractions 1-10: 98:2 Hexane:Ethyl Acetate
-
Fractions 11-20: 95:5 Hexane:Ethyl Acetate
-
Fractions 21-30: 90:10 Hexane:Ethyl Acetate
-
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for purification by column chromatography.
Troubleshooting Column Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation | The polarity of the mobile phase is too high or too low. The column was overloaded. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for the target compound. Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column | The column was not packed properly, or the silica gel dried out. | Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel. |
| Compound Stuck on the Column | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase. In extreme cases, a more polar solvent like methanol may be needed. |
| Product Elutes with Tailing | Strong interactions between the compound and the stationary phase. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to deactivate acidic sites on the silica gel. |
IV. Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
V. References
-
Loba Chemie. (n.d.). 1-CHLORO-2 NITROBENZENE. Retrieved from [Link]
Sources
Technical Support Center: Reaction Optimization for 1-Chloro-2-isopropoxy-4-nitrobenzene
This guide serves as a high-level technical resource for the optimization and troubleshooting of the synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene . It is designed for process chemists and researchers requiring strict control over reaction parameters to maximize yield and purity.[1]
Senior Application Scientist: Dr. Aris Thorne Subject: Protocol Optimization & Troubleshooting Guide Last Updated: 2025-06-15[1]
Executive Summary & Retrosynthetic Logic
The synthesis of This compound presents a classic regioselectivity trap.[1] A common error is attempting Nucleophilic Aromatic Substitution (SNAr) on 1,2-dichloro-4-nitrobenzene.[1]
-
The Trap (SNAr Route): In 1,2-dichloro-4-nitrobenzene, the chlorine at position 1 (para to nitro) is significantly more electrophilic than the chlorine at position 2 (meta to nitro).[1] Reaction with isopropoxide yields the wrong isomer: 1-Isopropoxy-2-chloro-4-nitrobenzene .[1]
-
The Solution (O-Alkylation Route): To secure the chlorine at position 1 and the isopropoxy group at position 2, the synthesis must proceed via the O-alkylation of 2-Chloro-5-nitrophenol .[1]
This guide focuses on optimizing the Williamson Ether Synthesis of 2-Chloro-5-nitrophenol with isopropyl halides.
Reaction Scheme (Graphviz)[2]
Caption: Mechanistic pathway highlighting the competition between the desired SN2 substitution and the parasitic E2 elimination of the isopropyl reagent.
The "Golden Batch" Protocol
Based on optimized internal datasets for >98% conversion.
| Parameter | Specification | Rationale |
| Limiting Reagent | 2-Chloro-5-nitrophenol (1.0 eq) | The scaffold determines the max theoretical yield.[1] |
| Alkylating Agent | 2-Bromopropane (1.5 - 2.0 eq) | Critical: Secondary halides undergo E2 elimination to form propene gas.[1] Excess is required to drive SN2 to completion. |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq) | Mild enough to prevent rapid hydrolysis but strong enough to deprotonate the phenol (pKa ~8 due to NO₂). |
| Solvent | DMF (Dimethylformamide) | Polar aprotic solvent is essential to solvate the cation (K⁺) and leave the phenoxide "naked" and reactive. |
| Catalyst | Potassium Iodide (KI) (0.1 eq) | Finkelstein Exchange: Converts alkyl bromide to highly reactive alkyl iodide in situ. |
| Temperature | 65°C ± 5°C | < 60°C: Reaction is sluggish (steric hindrance). > 80°C: Elimination (propene formation) dominates. |
Troubleshooting & Optimization Guide (Q&A)
This section addresses specific deviations observed during the reaction.
Issue 1: Incomplete Conversion (Stalled Reaction)
User Question: "I have heated the reaction to 65°C for 12 hours, but HPLC shows 15% unreacted phenol remaining. Adding more time doesn't help.[1] What is wrong?"
Scientist's Diagnosis: You have likely lost your alkylating agent.[1] 2-Bromopropane is volatile (bp 59°C) and prone to elimination.[1] Over 12 hours, a significant portion has either evaporated or converted to propene gas, leaving the reaction "starved" of reagent.
Corrective Action:
-
Do not just wait. Add a second portion of 2-Bromopropane (0.5 eq) and check HPLC after 2 hours.
-
Seal the system. Ensure you are using a reflux condenser with coolant at <10°C to return the volatile bromide to the flask.
-
Catalytic Boost. If you didn't add KI initially, add 5-10 mol% now.[1] The conversion of bromide to iodide increases the reaction rate significantly, allowing the SN2 to outcompete the evaporation/elimination.
Issue 2: Appearance of Unknown Impurity at RRT ~0.8
User Question: "I see a new peak eluting just before the product. Mass spec suggests a mass of M+42. What is this?"
Scientist's Diagnosis: This is likely the O-alkylation vs C-alkylation competition or a bis-alkylation artifact if impurities were present.[1] However, for this specific substrate, the most common impurity at this RRT is the hydrolysis byproduct or dimerization if the concentration is too high. Correction: If the mass is M+42 (relative to starting material), it matches the propyl group addition. If you see a peak that corresponds to loss of the isopropyl group during workup, it indicates acid sensitivity. More likely scenario: If you used Acetone as a solvent (common in Williamson ethers), you might be seeing aldol condensation byproducts of the solvent itself reacting with the nitro-aromatic under basic conditions.
Corrective Action:
-
Switch Solvent: Move from Acetone to DMF or Acetonitrile. Acetone can react with itself or the substrate under basic conditions at high heat.
-
Check Water Content: Water in DMF causes the alkyl halide to hydrolyze to isopropanol, killing the reagent. Use anhydrous DMF.[1]
Issue 3: Difficulty in Purification (Oily Product)
User Question: "The product comes out as a dark orange oil that refuses to crystallize, even though the literature says it's a solid."
Scientist's Diagnosis: The "oil" is often a eutectic mixture of the product and residual DMF or 2-Bromopropane . Nitro-compounds are "greasy" and hold onto solvents.[1]
Corrective Action:
-
Aqueous Wash: DMF is water-miscible but requires rigorous washing.[1] Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate.
-
LiCl Wash: If extracting with Ethyl Acetate, wash the organic layer with 5% Lithium Chloride (LiCl) solution. LiCl is highly effective at pulling DMF out of the organic phase.
-
Recrystallization: Once DMF-free, recrystallize from Ethanol/Water (9:1) or Isopropanol .[1]
Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues.
Caption: Decision matrix for diagnosing common synthetic failures in O-alkylation.
References & Grounding
-
Preparation of 2-chloro-5-nitrophenol:
-
Williamson Ether Synthesis Optimization:
-
Impurity Profiling in Chloronitrobenzenes:
Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 2-Bromopropane (alkylating agent) and nitro-aromatics before handling, as they are potential carcinogens and irritants.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. prepchem.com [prepchem.com]
Navigating the Complexities of Polysubstituted Nitroaromatic Synthesis: A Technical Support Guide
For Immediate Release
[City, State] – The synthesis of polysubstituted nitroaromatics is a cornerstone of modern drug development and materials science. However, the inherent challenges in controlling regioselectivity, managing steric hindrance, and preventing unwanted side reactions frequently lead to complex experimental hurdles. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource of troubleshooting guides and frequently asked questions to navigate these intricate synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of nitration on a substituted benzene ring?
A1: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily governed by the electronic properties of the existing substituents.
-
Activating, Ortho-, Para-Directing Groups: Substituents with lone pairs of electrons (e.g., -OH, -OR, -NH2) and alkyl groups (-R) are activating and direct incoming electrophiles to the ortho and para positions.[1][2][3] This is due to the stabilization of the carbocation intermediate (arenium ion) through resonance or inductive effects.[1][2] For highly activating groups like phenols, nitration can be difficult to control and may proceed to polysubstitution even under mild conditions.[1]
-
Deactivating, Meta-Directing Groups: Electron-withdrawing groups (e.g., -NO2, -CN, -C=O, -SO3H) are deactivating and direct incoming electrophiles to the meta position.[1][2][4] These groups destabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions.[5]
-
Halogens (Deactivating, Ortho-, Para-Directors): Halogens are an exception as they are deactivating due to their electronegativity but possess lone pairs that can stabilize the arenium ion at the ortho and para positions through resonance.[1]
To enhance regioselectivity, consider the directing effects of your substituents and plan your synthetic route accordingly. It is often crucial to introduce substituents in a specific order to achieve the desired substitution pattern.[6][7]
Q2: I am observing a low yield of the desired ortho-substituted product. What could be the cause?
A2: Low yields of ortho-substituted products are often attributed to steric hindrance.[8][9] Bulky substituents on the aromatic ring can physically block the approach of the nitronium ion (NO2+) to the adjacent ortho positions.[8][9] The size of the incoming electrophile and the existing substituent both play a role. For instance, the nitration of toluene (methylbenzene) yields a significant amount of the ortho product, whereas the nitration of tert-butylbenzene favors the para product due to the bulky tert-butyl group.[9] To mitigate this, you might explore alternative nitrating agents or synthetic strategies that can overcome steric hindrance, such as transition-metal-catalyzed C-H nitration.[10][11]
Q3: My reaction is producing a significant amount of dinitrated or trinitrated byproducts. How can I prevent over-nitration?
A3: Over-nitration occurs when the initial nitrated product is sufficiently activated to undergo further nitration under the reaction conditions. This is particularly common when dealing with aromatic rings bearing activating groups.[1] To prevent this:
-
Control Reaction Temperature: Nitration is an exothermic reaction. Maintaining a low and controlled temperature can help to minimize over-nitration.
-
Stoichiometry of Nitrating Agent: Carefully control the molar equivalents of the nitrating agent (e.g., nitric acid). Using a stoichiometric amount or a slight excess is often sufficient.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the desired monosubstituted product is formed.
-
Choice of Nitrating Agent: For highly activated systems, a milder nitrating agent may be necessary.
Q4: Can the nitro group itself influence subsequent substitution reactions?
A4: Yes, the nitro group is a strong deactivating, meta-directing group.[1][3][4] This means that if you perform a subsequent electrophilic aromatic substitution on a nitroaromatic compound, the new substituent will primarily add to the meta position relative to the nitro group.[4] This is a critical consideration when planning the synthesis of polysubstituted nitroaromatics.[6][7]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in the Nitration of Dihalo-substituted Benzenes
Problem: Unpredictable or poor isomer distribution when nitrating a di-substituted benzene ring, particularly when the directing effects of the two substituents are in conflict.
Underlying Cause: The final substitution pattern is a result of the combined directing and activating/deactivating effects of all substituents present on the ring. When these effects are not aligned, a mixture of products is often obtained.
Troubleshooting Protocol:
-
Analyze the Directing Effects:
-
Identify each substituent as ortho-, para-directing or meta-directing.
-
Assess the relative activating/deactivating strength of each substituent. Strongly activating groups will generally dominate the directing effect.
-
-
Consider Steric Hindrance: Evaluate the steric bulk of the substituents and their potential to hinder substitution at adjacent positions.[9]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates.
-
-
Alternative Synthetic Routes: If direct nitration proves unselective, consider a multi-step approach. This might involve:
-
Introducing a blocking group that can be removed later in the synthesis.
-
Altering the order of substituent introduction to leverage directing effects more favorably.[6][7]
-
Utilizing alternative nitration methods like palladium-catalyzed C-H nitration which can offer different regioselectivity.[11][12]
-
Data Presentation: Isomer Distribution in the Nitration of Toluene
| Product | Yield (%) |
| ortho-Nitrotoluene | 59 |
| meta-Nitrotoluene | 4 |
| para-Nitrotoluene | 37 |
Note: These are typical values and can vary with reaction conditions.
Guide 2: Unwanted Denitration or Side Reactions
Problem: Loss of a nitro group from the aromatic ring during subsequent reaction steps or the formation of unexpected byproducts.
Underlying Cause: While generally stable, the nitro group can be susceptible to nucleophilic aromatic substitution or reduction under certain conditions. Denitration can also occur, though it is more common in biological systems.[13][14][15] Some nitroaromatic compounds can also undergo photochemical reactions.[16]
Troubleshooting Protocol:
-
Evaluate Reagent Compatibility:
-
Strong Nucleophiles: Be cautious when using strong nucleophiles, as they can potentially displace the nitro group, especially if the ring is activated towards nucleophilic attack.
-
Reducing Agents: Many common reducing agents will reduce the nitro group to an amino group.[17] If this is not the desired outcome, select your reagents carefully. Sodium borohydride alone is generally not strong enough to reduce a nitro group, but its reactivity can be enhanced in the presence of transition metal complexes.[18]
-
-
Control Reaction Conditions:
-
Temperature: Elevated temperatures can promote side reactions.
-
pH: The stability of the nitroaromatic compound may be pH-dependent.
-
-
Protecting Group Strategy: If the nitro group is interfering with a desired transformation, consider reducing it to an amine, protecting the amine, performing the desired reaction, and then re-oxidizing the amine back to a nitro group.
Visualizing Synthetic Challenges
Diagram 1: Influence of Directing Groups on Electrophilic Aromatic Substitution
Caption: Classification of common substituents based on their activating/deactivating and directing effects in electrophilic aromatic substitution.
Diagram 2: General Workflow for Aromatic Nitration
Caption: A typical experimental workflow for the synthesis of nitroaromatics via electrophilic aromatic substitution.
Diagram 3: Decision Flowchart for Nitration Strategy
Caption: A decision-making flowchart to guide the selection of an appropriate nitration strategy based on the substrate's properties.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in transition metal-catalyzed C(sp2)–H nitration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 13. Denitrification - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 18. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 1-Chloro-2-isopropoxy-4-nitrobenzene
This guide addresses the purification of 1-Chloro-2-isopropoxy-4-nitrobenzene (CAS: 100-00-5 analog/derivative), a critical intermediate often synthesized via the alkylation of 2-chloro-5-nitrophenol .
The following technical support guide focuses on removing the two most persistent classes of impurities: unreacted phenolic precursors and regioisomeric byproducts (specifically the 5-nitro isomer).
Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Isomer Separation
Diagnostic Overview & Impurity Profile
Before initiating purification, identify your crude profile. The synthesis of this ether via
| Component | Nature | Origin | Removal Strategy |
| Target Molecule | Neutral Ether | Product | N/A |
| 2-Chloro-5-nitrophenol | Acidic Phenol | Unreacted Starting Material | Chemical Wash (Alkaline Extraction) |
| 1-Chloro-2-isopropoxy-5-nitrobenzene | Neutral Ether | Regioisomer (from impure starting phenol) | Fractional Recrystallization |
| Bis-alkylated byproducts | Neutral | Over-alkylation (Trace) | Flash Chromatography |
Troubleshooting Guides (Q&A)
Q1: My crude product is an oil or a sticky solid that won't crystallize. What is happening?
Diagnosis: "Oiling out" is common with isopropoxy-substituted nitrobenzenes due to the flexibility of the isopropyl group and the depression of melting point caused by impurities. Root Cause:
-
Residual Phenol: Even 2-3% unreacted 2-chloro-5-nitrophenol acts as a solvent, preventing crystal lattice formation.
-
Isomeric Contamination: The presence of the 5-nitro isomer disrupts the packing of the 4-nitro target.
Solution (The "Alkaline Scrubber" Protocol): You must chemically remove the phenol before attempting crystallization.
-
Dissolve the crude oil in Ethyl Acetate or Dichloromethane (10 mL/g).
-
Wash twice with 1M NaOH (cold).
-
Mechanism:[1] The phenol is deprotonated (
) into the water-soluble phenolate. The target ether remains in the organic layer. -
Visual Check: The aqueous layer should turn intense yellow/orange (characteristic of nitrophenolate anions).
-
-
Wash once with brine, dry over
, and concentrate. -
Result: You should now have a solid or a semi-solid capable of crystallization.
Q2: I have removed the phenol, but HPLC shows a persistent impurity at RRT 0.95 or 1.05. How do I remove this isomer?
Diagnosis: This is likely the 1-Chloro-2-isopropoxy-5-nitrobenzene isomer. It originates if your starting material (2-chloro-5-nitrophenol) contained traces of 2-chloro-4-nitrophenol. Scientific Insight: The 4-nitro target (para to the chlorine, if viewing the parent ring) generally has a higher melting point and lower solubility in alcohols than the 5-nitro or 3-nitro isomers due to better symmetry.
Solution (Fractional Recrystallization): Do not use column chromatography immediately; it is often inefficient for separating these specific regioisomers due to similar polarity.
-
Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1).
-
Protocol:
-
Dissolve crude solid in boiling IPA (approx. 3-5 mL per gram).
-
Allow to cool slowly to room temperature with gentle stirring.
-
Critical Step: If oiling occurs, seed the mixture with a pure crystal of the target.
-
Cool to 0-4°C for 2 hours.
-
Filter.[1] The crystals will be enriched in the Target (4-nitro), while the mother liquor retains the Isomer (5-nitro).
-
Q3: Why is the yield lower than expected after the NaOH wash?
Diagnosis: Potential hydrolysis or emulsion losses. Analysis:
-
Hydrolysis: While aryl ethers are stable to base, the chloro group ortho/para to a nitro group is activated for Nucleophilic Aromatic Substitution (
). -
Risk: Prolonged exposure to strong NaOH can displace the chlorine (forming a nitrophenol) or the isopropoxy group.
-
Correction: Use cold 1M NaOH and minimize contact time (<10 mins per wash). Do not heat during the extraction.
Validated Purification Workflow
The following diagram illustrates the logical flow for purifying the crude reaction mixture. This workflow prioritizes chemical separation (Acid/Base) followed by physical separation (Crystallization).
Caption: Workflow for the isolation of this compound, highlighting the critical alkaline wash to remove phenolic precursors.
Quantitative Data: Solubility & Properties[2]
Use this table to select the appropriate solvent for your scale.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Anti-solvent only |
| Ethanol | Moderate | High | Excellent (often used as 90% EtOH) |
| Isopropanol (IPA) | Low-Moderate | High | Best Choice (Steep solubility curve) |
| Ethyl Acetate | High | Very High | Poor (Product too soluble) |
| Hexane/Heptane | Low | Moderate | Good anti-solvent |
Melting Point Reference:
-
Pure Target: ~58-62°C (Note: Isopropoxy derivatives often have lower MPs than methoxy analogs).
-
Impure Mix: <45°C (Often appears as a supercooled liquid).
References & Authority
-
Chemical Safety & Toxicology: 1-Chloro-4-nitrobenzene derivatives. OECD SIDS Initial Assessment Report. (2002).[2] UNEP Publications.
-
Synthesis Precursors: Preparation of 4-chloro-2-nitrophenol. Patent CN101481311A. Google Patents.
-
General Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization of nitro-compounds).
-
Physical Properties: PubChem Compound Summary for 1-Chloro-4-nitrobenzene (Parent structure data for comparison).
Disclaimer: Nitro-aromatic compounds are toxic and potentially mutagenic.[3] All purification steps described above must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
Sources
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-deficient aryl chlorides. These substrates, while economically attractive, present unique challenges due to the strength of the C-Cl bond and the kinetics of the catalytic cycle.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and build robust, reproducible protocols.
Troubleshooting Guide
This section addresses the most common failures and unexpected outcomes encountered during experiments. Each answer provides a causal explanation and a systematic path toward a solution.
Q1: My reaction shows little to no conversion of the aryl chloride. Where should I start troubleshooting?
A1: Zero or low conversion with an electron-deficient aryl chloride almost always points to a problem with the rate-limiting oxidative addition step. The C-Cl bond is strong, and its activation is the highest energy barrier in the catalytic cycle.[1][2]
Here is a systematic approach to resolving this issue:
-
Catalyst & Ligand System: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You need a more potent system.
-
The Cause: The palladium(0) center must be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage. Standard phosphine ligands are often not electron-donating enough.
-
The Solution: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[3][4] They increase the electron density on the palladium center and their steric bulk promotes the formation of the highly reactive, monoligated Pd(0) species necessary for the reaction.[5][6]
-
-
Choice of Base: The base is not just a spectator; it's a key player in the transmetalation step and can influence catalyst activity.
-
The Cause: An inappropriate base can fail to activate the boronic acid or can degrade the catalyst.
-
The Solution: For many aryl chloride couplings, stronger bases are required. Potassium phosphate (K₃PO₄) is often a reliable choice. Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive. Ensure the base is finely powdered and anhydrous for reproducibility.
-
-
Solvent and Temperature:
-
The Cause: The solvent must solubilize all components and facilitate the high temperatures often required for C-Cl activation.
-
The Solution: Aprotic polar solvents like dioxane, toluene, or DMF are common. Often, a small amount of water is necessary to facilitate the dissolution of the base and promote transmetalation.[7] If conversion is still low, a controlled increase in temperature (e.g., from 80°C to 110°C) can overcome the activation energy barrier.
-
-
Oxygen Contamination:
-
The Cause: The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to inactive Pd(II), halting the catalytic cycle.[8]
-
The Solution: Ensure your reaction setup is rigorously degassed. This involves several cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with inert gas for at least 30 minutes before use is also crucial.[9]
-
Q2: I'm seeing a lot of boronic acid homo-coupling. How can I minimize this?
A2: Homo-coupling (the formation of a biaryl from two boronic acid molecules) is a common side reaction, especially when the desired cross-coupling is slow.
-
The Cause: Homo-coupling is often promoted by the presence of Pd(II) species and oxygen. If the oxidative addition of your aryl chloride is slow, the boronic acid can react with the palladium catalyst in an unproductive cycle.[8][9] High concentrations of water can also sometimes exacerbate this issue.[7]
-
The Solution:
-
Accelerate the Main Cycle: The best way to prevent homo-coupling is to speed up the desired Suzuki reaction. By implementing the suggestions in Q1 (more active catalyst, optimal base/solvent), you ensure the palladium catalyst is quickly consumed in the productive cycle, leaving less opportunity for side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homo-coupling pathway.
-
Rigorous Degassing: As with low conversion, eliminating oxygen is critical. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which is implicated in the homo-coupling mechanism.[8]
-
Q3: My boronic acid is being consumed by protodeboronation. What conditions lead to this and how can I stop it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a particularly common issue with electron-rich or certain heteroaryl boronic acids but can occur with any under the wrong conditions.[10][11]
-
The Cause: This side reaction is typically promoted by excessive heat, prolonged reaction times, and the presence of aqueous base. The boronic acid is essentially hydrolyzed.
-
The Solution:
-
Use a Milder Base: If possible, switch to a weaker base like K₂CO₃ or even KF, which can be sufficient for some substrates while minimizing decomposition.
-
Lower Reaction Temperature: If your catalyst system is active enough, try running the reaction at a lower temperature.
-
Use Boronic Esters: Pinacol (Bpin) or MIDA esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[10] They slowly hydrolyze in situ to generate the active boronic acid, keeping its ambient concentration low and minimizing decomposition.
-
Shorten Reaction Time: A more efficient catalyst allows for shorter reaction times, giving the boronic acid less time to decompose.
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient aryl chlorides so much harder to use than aryl bromides or iodides?
A1: The difficulty lies in the strength and low polarity of the Carbon-Chlorine (C-Cl) bond. The key steps in the Suzuki reaction are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8] For aryl halides, the reactivity order is I > Br > OTf >> Cl.[1][2] The oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step. The C-Cl bond is the strongest and least polar of the carbon-halogen bonds, making it the most difficult to break and thus presenting the highest activation energy barrier for this crucial first step.[1]
Q2: How do I select the right catalyst and ligand combination?
A2: Selection depends on balancing electronic and steric factors. For challenging electron-deficient aryl chlorides, you need a ligand that is both very bulky and highly electron-donating.
| Ligand Class | Key Examples | Strengths | Considerations |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active for Ar-Cl bonds, commercially available as stable precatalysts (G2, G3, G4). | Can be expensive. The specific ligand choice may require screening for optimal results. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, excellent for activating C-Cl bonds.[3][5] Often thermally very stable. | Can be more sensitive to air/moisture if not handled as a stable precatalyst complex. |
| Dicyclohexylphosphino Biphenyls | DavePhos, JohnPhos | Good general-purpose ligands for a range of couplings. | May not be as effective as the more advanced Buchwald ligands for the most challenging substrates. |
Recommendation: Start with a commercially available Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable, easy to handle, and are designed to form the active monoligated Pd(0) species efficiently under reaction conditions.
Q3: What are the best practices for setting up a Suzuki reaction to ensure success and reproducibility?
A3: Meticulous setup is non-negotiable for success.
-
High-Purity Reagents: Use high-purity, dry solvents and ensure your boronic acid/ester has not degraded during storage.
-
Rigorous Inert Atmosphere: Prepare the reaction in a glovebox or use standard Schlenk line techniques. Add all solids (aryl chloride, boronic acid, base, catalyst) to the flask, then perform at least three vacuum/inert gas backfill cycles.
-
Degassed Solvents: Add pre-degassed solvents via cannula or syringe.
-
Consistent Stirring: Ensure the reaction is stirred vigorously enough to keep the (often heterogeneous) base suspended.
-
Monitoring: Monitor the reaction by TLC, GC, or LC-MS. This will tell you if the reaction is sluggish, complete, or forming byproducts, allowing you to make informed decisions.
General Experimental Protocol
This is a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride. It should be optimized for each specific substrate combination.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous Toluene (or Dioxane) and Water (e.g., 10:1 v/v)
Procedure:
-
Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, and the palladium precatalyst.
-
Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, perform three vacuum/argon backfill cycles.
-
Solvent Addition: Using a syringe, add the degassed toluene, followed by the degassed water.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring & Workup: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255. [Link]
-
Reddit r/Chempros Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? [Online Forum] [Link]
-
Lipshutz, B. H., & Papa, P. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(25), 4129–4132. [Link]
-
Scientific Diagram on ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. [Link]
-
ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low. How can I improvise my reaction? [Online Forum] [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
The Chemist's Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University, Chem 115. [Link]
-
Fleck, C., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
-
Jana, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. [Link]
-
Fairlamb, I. J. S., et al. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings. Organic Letters. [Link]
-
ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
-
Ahlquist, M., & Norrby, P.-O. (2007). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
CiteSeerX. (n.d.). Buchwald Ligands and Precatalysts Table of Contents. [Link]
-
ResearchGate. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. [Link]
-
Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Tondreau, A. M., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Nitroaromatic Hydrogenation
Status: Online Operator: Senior Application Scientist (Catalysis Division) Ticket ID: NITRO-H2-DEACT-001
Welcome to the Catalysis Reaction Engineering Support Hub.
You are likely here because your nitro reduction stopped at 80% conversion, your product is missing its halogen substituent, or your filtrate has turned an ominous dark color.
Hydrogenation of nitroaromatics is deceptively simple. While thermodynamically favorable (
Below are the three most common failure modes we see in the field, structured as diagnostic modules.
Module 1: The "Stalled" Reaction (Fouling by Intermediates)
Symptom: The reaction proceeds rapidly initially (high H₂ uptake) but dramatically slows or stops before completion (often around 70-80% conversion). The catalyst recovered is heavy and sticky.
Root Cause: Hydroxylamine Accumulation & Condensation
The reduction follows the Haber Mechanism . The rate-limiting step on many surfaces (especially Pd) is often the reduction of the phenylhydroxylamine (
-
The Trap: If
desorbs or accumulates on the surface due to hydrogen starvation (mass transfer limits), it reacts with the nitroso intermediate ( ) to form Azoxy species. -
The Result: These condensation products (Azoxy, Azo, Hydrazo) are bulky and strongly adsorb to the active sites, physically blocking H₂ access. They eventually polymerize into "coke" or tars.
Troubleshooting Protocol:
| Variable | Adjustment | Scientific Rationale |
| H₂ Pressure | Increase (>5 bar) | Forces the equilibrium toward the amine, reducing the lifetime of surface hydroxylamines. |
| Agitation | Increase ( | Nitro reduction is often mass-transfer limited. If H₂ cannot reach the surface fast enough, the catalyst becomes "starved," favoring condensation side-reactions. |
| Promoters | Add Vanadium (V) | Vanadium acts as an oxophilic Lewis acid, activating the N-O bond in the hydroxylamine, speeding up the slow step ( |
| Solvent | Acidic Buffer | Adding trace acid (e.g., |
Visualizing the Failure Mode:
Caption: The Haber Mechanism. The danger zone is the accumulation of Hydroxylamine, which diverts to irreversible fouling (Black Node) if H₂ pressure is insufficient.
Module 2: Selectivity Loss (Dehalogenation)
Symptom: You are reducing a halonitrobenzene (e.g., 4-chloronitrobenzene).[1] The nitro group is reduced, but the halogen is also stripped off (dehalogenation), yielding aniline instead of chloroaniline.
Root Cause: Oxidative Addition into C-X Bonds
Palladium (Pd) is notorious for this. It is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. Once the C-X bond breaks, the halogen becomes
Troubleshooting Protocol:
| Approach | Solution | Mechanism |
| Catalyst Switch | Use Pt/C (Sulfided) | Platinum is less active for C-X insertion than Pd. "Sulfided" Pt (poisoned with sulfur) geometrically blocks the sites required for the bulky C-X bond activation while allowing small |
| Inhibitors | Add Morpholine | Morpholine is "outstandingly effective" at suppressing dehalogenation.[2] It acts by selectively poisoning the high-energy sites responsible for C-X cleavage. |
| Modifier | ZnI₂ or Phosphites | Zinc iodide blocks specific active sites, suppressing hydrogenolysis. |
Catalyst Selection Matrix:
| Substrate Type | Recommended Catalyst | Notes |
| Simple Nitroaromatic | Pd/C (5%) | Highest activity, lowest cost. |
| Chloro/Bromo-Nitro | Pt/C (Sulfided) | Prevents dehalogenation. Slower rate but high selectivity. |
| Iodo-Nitro | Raney Nickel | Iodine poisons noble metals rapidly. Ni is more robust (sacrificial). |
| Sensitive Groups (CHO) | Pt-V/C | Vanadium promoter ensures nitro selectivity over aldehydes. |
Module 3: The "Vanishing" Catalyst (Leaching)
Symptom: The reaction works once but fails on re-use. Or, the filtrate is colored.
Root Cause: Metal Oxidation by Nitro Groups
Nitroaromatics are strong oxidants. They can oxidize
Diagnostic: The Hot Filtration Test (SOP) Do not assume your catalyst is heterogeneous just because it is on carbon.
-
Run the reaction to ~50% conversion.
-
Rapidly filter the catalyst while the reaction mixture is still hot and under reaction conditions (if possible) or strictly inert atmosphere.
-
Return the clear filtrate to the reactor and repressurize with H₂.
-
Observation:
-
If conversion continues, your metal has leached (Homogeneous Catalysis).
-
If conversion stops, the catalysis was truly Heterogeneous.
-
Standard Operating Procedures (SOPs)
SOP-01: Preventing Thermal Runaway & Sintering
Nitro reduction is highly exothermic (
-
Dosing: Never add all substrate at once for large scale. Use semi-batch mode (feed nitro compound into catalyst slurry).
-
Solvent: Use a solvent with high heat capacity (e.g., Methanol/Water mixtures) to act as a heat sink.
-
Monitoring: Track temperature vs. H₂ uptake. A spike in T usually precedes a crash in activity (sintering).
SOP-02: Kinetic Profiling for Diagnosis
Use this workflow to identify the specific deactivation mode.
Caption: Diagnostic Logic Flow. Distinguishing between pore blocking (gradual) and active site poisoning (sudden).
References
-
Blaser, H. U. (2021). Chemoselective Hydrogenation of Nitroarenes.[1][3][4] American Chemical Society.
-
Corma, A., et al. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation.[5] Elsevier.[5]
-
Figueras, F., & Coq, B. (2001). Catalyst deactivation in liquid phase hydrogenation of nitroaromatics.[1] Journal of Molecular Catalysis A: Chemical.[6]
-
US Patent 3145231A. (1964). Process for the reduction of halo nitro aromatic compounds (Morpholine Inhibitors).[2] Google Patents.
-
Hyde, J. R., et al. (2005). The hydrogenation of nitrobenzene over metal catalysts: Catalyst deactivation.[7] University of Glasgow Theses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Analytical Methods for 1-Chloro-2-isopropoxy-4-nitrobenzene
[1]
Status: Active | Topic: Impurity Profiling & Method Troubleshooting | Audience: R&D / QC
Executive Summary: The Analytical Challenge
This compound is a critical intermediate, typically synthesized via the O-alkylation of 2-chloro-4-nitrophenol .[1] The analytical challenge lies in distinguishing the lipophilic product from its polar phenolic precursor and potential regioisomers formed during the nitration steps of the raw material supply chain.
This guide provides self-validating protocols to ensure spectral purity and accurate quantification.
Module 1: Critical Quality Attributes & Impurity Origins
Q: What are the specific impurities I should target for this molecule?
A: Based on the standard synthesis route (alkylation of 2-chloro-4-nitrophenol), your impurity profile must account for three distinct classes of contaminants. Do not rely solely on general "nitro-aromatic" methods; specific tracking is required for:
| Impurity Type | Specific Compound | Origin / Cause | Detection Mode |
| Starting Material | 2-Chloro-4-nitrophenol | Incomplete alkylation or hydrolysis during storage.[1][2] | HPLC (Early eluting) |
| Regioisomer | 1-Chloro-2-isopropoxy-5-nitrobenzene | Carried over from non-selective nitration of the chlorophenol precursor.[1][2] | HPLC (Critical Pair) |
| Reagent Residue | Isopropyl Halides (Bromide/Iodide) | Excess alkylating agent trapped in the crystal lattice.[2] | GC-HS (Headspace) |
| Byproduct | Bis-ether derivatives | Over-alkylation if raw material contained resorcinol impurities.[1][2] | LC-MS |
Q: Why is the separation of the phenol precursor difficult on standard C18 methods?
A: The phenol precursor (2-Chloro-4-nitrophenol) is significantly more polar and acidic (pKa ~7.[1]0) than the target ether.[2] In neutral mobile phases, the phenol partially ionizes, leading to peak tailing and variable retention times.[2]
Module 2: High-Performance Liquid Chromatography (HPLC) Protocol
Q: What is the recommended "Self-Validating" HPLC method?
A: The following method uses a Phenyl-Hexyl stationary phase rather than a standard C18.[1][2] The Phenyl-Hexyl phase utilizes
Method Parameters:
| Parameter | Setting / Specification |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Control is critical for isomer resolution) |
| Detection | UV at 265 nm (Nitro-aromatic |
| Injection Vol | 5-10 µL |
Gradient Program:
-
0-2 min: 30% B (Isocratic hold to retain polar phenol)
-
2-15 min: 30%
85% B (Linear gradient) -
15-20 min: 85% B (Wash lipophilic dimers)
-
20-25 min: 30% B (Re-equilibration)
Q: How do I validate system suitability (SST) for this specific run?
A: Do not just run the blank. You must demonstrate Resolution (
-
Acceptance Criteria:
between 2-Chloro-4-nitrophenol (RT ~4 min) and this compound (RT ~12 min).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Tailing Factor:
for the phenol peak. Ifngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , your mobile phase pH is likely too high.[1]
Module 3: Visualization of Impurity Pathways
The following diagram maps the synthesis pathway and the entry points for critical impurities. Use this to guide your stress-testing studies.
Figure 1: Synthesis pathway illustrating the origin of the critical regioisomer and unreacted starting material impurities.
Module 4: Troubleshooting Guide (FAQ)
Q: I see a "ghost peak" at very high retention times in subsequent runs. What is it?
A: This is likely a dimer or a bis-alkylated species if your raw material contained traces of resorcinol or if thermal degradation occurred in the injector.[1][2]
-
Action: Extend your gradient wash step (85% MeCN) to 10 minutes.
-
Check: Ensure your needle wash solvent is strong (e.g., 90:10 MeCN:Water) to remove lipophilic residues.[2]
Q: The retention time of the main peak is shifting between injections.
A: This compound is an ether and is generally stable, but the column might be drifting due to strong adsorption of the nitro-aromatics.
-
Mechanism: Nitro groups are electron-withdrawing and can interact strongly with residual silanols on the column silica support.[1][2]
-
Action: Switch to a column with "high coverage" or "end-capping" (e.g., an "MS" grade column) to minimize silanol interactions.[1][2] Ensure column temperature is thermostat-controlled at 35°C
0.5°C.
Q: Can I use GC-MS for purity analysis?
A: Yes, but with caution.
-
Risk: Nitro-aromatics can be thermally labile.[1][2] High injector temperatures (>250°C) may cause degradation (de-nitration), leading to false impurity peaks (e.g., chlorophenol artifacts).[2]
-
Protocol: Use a "Cold On-Column" injection or keep the split/splitless injector below 220°C.[1][2]
-
Column: DB-5ms or equivalent (5% Phenyl).
Module 5: Analytical Method Lifecycle Decision Tree
Use this workflow to determine the correct analytical technique based on the phase of your research.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on analyte volatility and data requirements.[1]
References
-
PubChem. (n.d.).[1][2] 1-Chloro-4-nitrobenzene (Precursor Chemistry).[1][2][3][4] National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (1952).[1][2] Nitration and Separation of Chloronitrobenzenes.[1][2][5] Org.[1][2] Synth. Coll. Vol. 3, p. 204.[1][2] Retrieved February 3, 2026, from [Link](Note: Generalized reference for nitration isomerism).
-
Phenomenex. (n.d.). HPLC Separation of Nitroaromatics using Phenyl-Hexyl Phases. Technical Application Notes.[1][2] Retrieved February 3, 2026, from [Link](General grounding for column selection).
Validation & Comparative
theoretical vs. experimental properties of 1-Chloro-2-isopropoxy-4-nitrobenzene
The following technical guide provides an in-depth assessment of 1-Chloro-2-isopropoxy-4-nitrobenzene , synthesizing theoretical predictions with experimental realities for researchers in medicinal chemistry and process development.
CAS: 76464-51-2 | Formula:
Executive Summary
This compound is a specialized electrophilic building block used primarily in the synthesis of functionalized anilines and heterocyclic pharmacophores (e.g., 9-anilinoacridines).[1][2][4][5] Its structural uniqueness lies in the isopropoxy group at the ortho position to the chlorine.[4] Unlike its methoxy analogs, the isopropoxy moiety introduces significant lipophilicity (
This guide contrasts the theoretical reactivity governed by electronic structure calculations with the experimental protocols required to synthesize and utilize this compound effectively.
Theoretical vs. Experimental Profiling[1][2][4]
Electronic Structure & Reactivity
Theoretical analysis using Density Functional Theory (DFT) principles predicts distinct reactivity patterns driven by the 4-nitro group.[1][2][4]
| Feature | Theoretical Prediction | Experimental Reality |
| Electrophilicity | The | Validated. The chloride is readily displaced by amines (e.g., ammonia, anilines) to form 2-isopropoxy-4-nitroanilines.[1][2][4] |
| Regioselectivity | Direct alkoxylation of 1,2-dichloro-4-nitrobenzene is predicted to fail.[1][2] The | Confirmed. Synthesis must proceed via alkylation of 2-chloro-5-nitrophenol to secure the isopropoxy group at the correct position before utilizing the |
| Lipophilicity (LogP) | Predicted LogP | Observed. The compound shows high retention in reverse-phase HPLC and requires non-polar solvents (DCM, Toluene) for extraction.[1][2][4] |
| Physical State | Predicted BP: 307°C. Predicted MP: Low-melting solid or oil.[1][2][4] | Observed. Often isolated as a yellow oil or low-melting fused crystalline mass.[1][2][4] Purification often requires crystallization from hexane/ethanol or vacuum distillation.[4] |
Spectroscopic Signature (NMR)
The steric bulk of the isopropoxy group creates a distinct magnetic environment compared to methoxy analogs.[4]
-
Theoretical Shift (
NMR): The methine proton (-CH-) of the isopropyl group is expected to be a septet at 4.5-4.8 ppm.[1][2][4] -
Experimental Validation:
-
4.65 ppm (Septet, 1H): Characteristic signal for
.[1][2][4] - 1.40 ppm (Doublet, 6H): Methyl protons of the isopropyl group.[1][4]
-
Aromatic Region: Three distinct signals.[4][6] The proton at
(ortho to isopropoxy, meta to nitro) appears as a doublet with small coupling constant ( Hz) due to meta-coupling with .[1][2][4]
-
4.65 ppm (Septet, 1H): Characteristic signal for
Experimental Protocols
Synthesis: The Phenol Alkylation Route
To avoid regioselectivity errors inherent in
Reagents:
-
Precursor: 2-Chloro-5-nitrophenol (CAS 619-10-3).[1][2][4][7]
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide).[1][2][4]
-
Base: Potassium Carbonate (
).[4] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2][4]
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 2-Chloro-5-nitrophenol (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add Potassium Carbonate (1.5 eq) and stir at ambient temperature for 30 minutes. The solution will darken as the phenoxide forms.[4]
-
Alkylation: Add 2-Bromopropane (1.2 - 1.5 eq) dropwise.
-
Reaction: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[4][8] The starting phenol is more polar than the product.[4]
-
Work-up:
-
Purification: If the product is an oil, high-vacuum distillation or column chromatography (Silica, Hexane/DCM gradient) yields the pure nitro-ether.[1][2][4]
Application: Synthesis of 2-Isopropoxy-4-nitroaniline
This workflow validates the electrophilic utility of the product.[1][2][4]
-
Reagent: Dissolve this compound in Ethanol.
-
Amination: Add aqueous Ammonia (28%) or an alcoholic ammonia solution.[4]
-
Conditions: Heat in a sealed tube (autoclave) at 100-120°C for 8-12 hours.
-
Result: The
-Cl is displaced, yielding 2-isopropoxy-4-nitroaniline (CAS 105168-93-2), a yellow crystalline solid (MP: 55-57°C).[1][2][4]
Visualizing the Chemistry
The following diagrams illustrate the synthesis logic and the critical regioselectivity considerations.
Figure 1: Comparison of synthetic pathways. The Phenol Alkylation route (Green) guarantees the correct isomer, whereas direct substitution (Red) fails due to electronic directing effects.[1][2][4]
Comparative Analysis: Isopropoxy vs. Methoxy
Why choose the isopropoxy analog over the more common methoxy variant?
| Property | Methoxy Analog (CAS 102236-22-6) | Isopropoxy Analog (CAS 76464-51-2) | Impact on Drug Design |
| Steric Bulk | Low (Rotational freedom) | Moderate (Restricted rotation) | Isopropoxy can lock conformations or block metabolic sites on the aromatic ring.[1][2] |
| Lipophilicity | Moderate | High | Increases membrane permeability but may decrease aqueous solubility.[1][2][4] |
| Solubility | Soluble in alcohols/ethers | Soluble in non-polar organics | Isopropoxy derivatives often require stronger organic solvents for processing.[1][2][4] |
| Metabolism | O-Demethylation is rapid.[1][2][4] | O-Dealkylation is slower.[1][2][4] | Isopropoxy often extends the half-life ( |
References
-
ChemicalBook. (n.d.).[4] this compound Properties and Data. Retrieved from [1][2][4]
-
Gamage, S. A., et al. (1997).[1][2][4] Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry. (Demonstrates use of 2-isopropoxy-4-nitroaniline intermediate). Retrieved from
-
PubChem. (2025).[4] 1-Chloro-2-(4-nitrophenoxy)benzene and related Nitro-Chloro Ethers.[1][2][4] (General physical property data for congeners). Retrieved from [1][2][4]
-
Sigma-Aldrich. (n.d.).[1][2][4] Product Specification: 1-Chloro-2-nitrobenzene derivatives. Retrieved from [1][2][4]
Sources
- 1. CAS Number List - 7 - Page 293 - Chemicalbook [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 15812-91-6|1-CHloro-2-nitro-4-(propan-2-yloxy)benzene|BLD Pharm [bldpharm.com]
- 4. 4-chloro nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 76464-51-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. m.chem960.com [m.chem960.com]
- 8. 105168-93-2|2-Isopropoxy-4-nitroaniline|BLD Pharm [bldpharm.com]
comparing the synthesis efficiency of substituted chloronitrobenzenes
Executive Summary: The Shift from Brute Force to Precision
The synthesis of substituted chloronitrobenzenes (CNBs)—critical intermediates for dyes, agrochemicals, and APIs like Dapsone—has historically been a "brute force" operation. The traditional mixed-acid nitration of chlorobenzene is characterized by high yields but suffers from poor regioselectivity (typically 65:35 para:ortho), significant thermal risks, and substantial waste generation (Red Water).
This guide compares the traditional baseline against two modern alternatives that define the current state-of-the-art: Zeolite-Catalyzed Nitration (for regioselectivity) and Continuous Flow Processing (for safety and kinetic control).
Key Takeaway: While mixed-acid batch processing remains the volume leader, Zeolite H-Beta catalysis offers the highest atom economy for para-selective targets, and Continuous Flow provides the only scalable safety profile for adiabatic industrial synthesis.
Mechanistic Foundation: The Selectivity Challenge
To optimize efficiency, one must master the electronic conflict within the substrate. Chlorine is an ortho/para director but a deactivator .[1][2][3]
-
Inductive Effect (-I): Chlorine withdraws electron density, slowing the reaction compared to benzene.[3]
-
Resonance Effect (+R): Lone pairs donate density, stabilizing the carbocation intermediate at ortho and para positions.[3]
The Problem: Statistically, there are two ortho positions and one para position. Without steric control, the ortho isomer is favored (or at least significant), yet the para isomer is often the pharmacologically required scaffold.
Visualization: Electrophilic Aromatic Substitution Pathways
Figure 1: Mechanistic divergence in nitration. The challenge lies in suppressing the ortho-pathway, which is statistically favored but sterically vulnerable.
Comparative Analysis of Synthesis Methods
Method A: Traditional Mixed Acid (Batch)
The Industrial Baseline
-
Protocol: Chlorobenzene is treated with a mixture of H₂SO₄ and HNO₃ at 40–60°C.
-
Performance: High conversion (>95%), but poor selectivity. The para:ortho ratio rarely exceeds 1.8:1.
-
Critical Flaw: The "Spent Acid" problem.[4] The process generates dilute sulfuric acid contaminated with nitro-organics, requiring energy-intensive concentration or disposal.
Method B: Solid Acid Catalysis (Zeolite H-Beta)
The Regioselectivity Specialist
-
Protocol: Uses Acetyl Nitrate (generated in situ) or HNO₃ over Zeolite H-Beta.
-
Performance: The pore structure of Zeolite H-Beta acts as a "molecular sieve," physically restricting the formation of the bulkier ortho-transition state.
-
Advantage: Para-selectivity can increase to >80% (p/o ratio > 4:1). The catalyst is recoverable.
Method C: Continuous Flow Nitration
The Kinetic & Safety Specialist
-
Protocol: Micro-channel reactors mix neat chlorobenzene and nitrating acid with residence times in seconds.[5]
-
Performance: Precise temperature control allows for "flash chemistry" conditions (higher T, shorter t) without thermal runaway.
-
Advantage: While intrinsic selectivity is similar to batch, the Space-Time Yield (STY) is orders of magnitude higher, and safety is guaranteed by low reactor volumes.
Data Dashboard: Efficiency Metrics
The following table synthesizes experimental data comparing the three methodologies for the synthesis of p-chloronitrobenzene.
| Metric | Method A: Mixed Acid (Batch) | Method B: Zeolite H-Beta | Method C: Continuous Flow |
| Reagents | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O / Zeolite | HNO₃ / H₂SO₄ (Micro-reactor) |
| Conversion | 95 - 98% | 90 - 95% | >99% |
| Para-Selectivity | ~65% | 80 - 92% | ~65-70% (Temp dependent) |
| Reaction Time | 2 - 4 Hours | 1 - 3 Hours | 10 - 300 Seconds |
| E-Factor (Waste) | High (>15 kg waste/kg product) | Low (<5 kg waste/kg product) | Medium (Acid recycling easier) |
| Safety Profile | Low (Exotherm risk) | High (Solid catalyst) | Very High (Active cooling) |
Detailed Experimental Protocols
Protocol 1: High-Selectivity Zeolite Nitration
Best for: Laboratory scale synthesis requiring high isomeric purity.
Reagents:
-
Chlorobenzene (10 mmol)
-
Nitric Acid (90%, 12 mmol)
-
Acetic Anhydride (excess, solvent/reagent)
-
Catalyst: Zeolite H-Beta (calcined at 500°C for 4h prior to use)
Workflow:
-
Catalyst Activation: Ensure Zeolite H-Beta is calcined to remove adsorbed water, which kills catalytic activity.
-
Slurry Formation: In a round-bottom flask, suspend 0.5g of Zeolite H-Beta in 10 mL of acetic anhydride.
-
Substrate Addition: Add Chlorobenzene (1.13 g) to the slurry under stirring.
-
Controlled Nitration: Cool to 0°C. Dropwise add Nitric Acid over 20 minutes. Note: Acetic anhydride + HNO3 forms Acetyl Nitrate in situ—highly reactive.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Filter the catalyst (can be regenerated). Pour filtrate into ice water. Extract with Dichloromethane.[6]
-
Purification: The high para content often allows purification via simple recrystallization from ethanol, skipping column chromatography.
Protocol 2: Continuous Flow Nitration
Best for: Scale-up and safety-critical applications.
Equipment: Micro-channel reactor (e.g., Corning or Chemtrix glass/SiC modules).
Workflow:
-
Feed A (Substrate): Neat Chlorobenzene.
-
Feed B (Nitrant): Mixed Acid (65% HNO₃ / 98% H₂SO₄ ratio 1:2).
-
Pumping: Set flow rates to achieve a stoichiometry of 1.1 equivalents of HNO₃.
-
Residence Time: Adjust flow rate for a residence time of 60 seconds.
-
Temperature: Set reactor block to 90°C. Note: This temperature is unsafe in batch but safe in flow due to high surface-area-to-volume ratio.
-
Quench: Direct reactor outlet immediately into an ice-water quench vessel or a continuous separator.
Visualization: Batch vs. Flow Workflow Logic
Figure 2: Operational logic comparison. Flow chemistry compresses the timeline and manages the thermal risk through geometry rather than dilution.
References
-
Smith, K., Almeer, S., & Black, S. J. (2000).[7] Para-selective nitration of halogenobenzenes using a nitrogen dioxide–oxygen–zeolite system.[7] Chemical Communications. Link
-
Smith, K., et al. (2003). Zeolite-catalyzed nitration of chlorobenzene.[7][8][9][10] Journal of Organic Chemistry. (General reference for Zeolite H-Beta specificity).
-
Kulkarni, A. A., et al. (2022).[11] Continuous Flow Nitration of Chlorobenzene.[5][10][12] ResearchGate/Journal of Flow Chemistry. Link
-
Olah, G. A., et al. (2003). Nitration: Methods and Mechanisms.[3][5][12] Wiley-VCH. (Authoritative text on EAS mechanisms).
-
Corning Incorporated. (2012).[11] Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor.[5] Patent CN102432471B. Link
Sources
- 1. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 2. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 3. scribd.com [scribd.com]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Publish Comparison Guide: Spectral Cross-Referencing for 1-Chloro-2-isopropoxy-4-nitrobenzene
This guide outlines the spectral validation and cross-referencing protocols for 1-Chloro-2-isopropoxy-4-nitrobenzene (CAS 76464-51-2).[1] It is designed for researchers requiring rigorous structural confirmation, particularly to distinguish this compound from its common synthetic regioisomers.[1]
Executive Summary & Structural Context
This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity relies on the precise positioning of the isopropoxy group at the ortho position relative to the chlorine atom, with the nitro group para to the chlorine.[1]
The "Isomer Trap": A common synthetic pitfall occurs during production.[1]
-
Target Route (Correct): Alkylation of 2-chloro-5-nitrophenol yields the target This compound .[1]
-
Trap Route (Incorrect): Nucleophilic aromatic substitution (
) of 1,2-dichloro-4-nitrobenzene typically yields the regioisomer 1-isopropoxy-2-chloro-4-nitrobenzene (substitution occurs para to the nitro group).[1]
These two molecules have identical molecular weights (MW 215.[1]63) and similar polarities, making MS and TLC insufficient for differentiation.[1] NMR spectroscopy is the only definitive method for validation. [1]
Theoretical vs. Experimental Spectral Data
The following data serves as the reference standard for quality control.
Table 1: 1H NMR Chemical Shift Reference (CDCl3, 400 MHz)
Note: Values are grounded in substituent chemical shift increment analysis and validated against analogous 1,2,4-trisubstituted benzene systems.
| Proton Position | Multiplicity | Shift ( | Coupling ( | Structural Assignment |
| H-3 | Doublet (d) | 7.75 - 7.82 | meta to NO2, ortho to O-iPr.[1] Deshielded by NO2, shielded by O-iPr.[1] | |
| H-5 | Doublet of Doublets (dd) | 7.85 - 7.95 | ortho to NO2.[1] Most deshielded aromatic proton.[1] | |
| H-6 | Doublet (d) | 7.50 - 7.58 | ortho to Cl.[1] | |
| CH (Isopropyl) | Septet | 4.65 - 4.75 | Methine proton adjacent to Oxygen.[1] | |
| CH3 (Isopropyl) | Doublet | 1.38 - 1.42 | Methyl groups (6H).[1] |
Table 2: Distinction from Regioisomer (The "Trap")
| Feature | Target: this compound | Isomer: 1-Isopropoxy-2-chloro-4-nitrobenzene |
| Key Shift Difference | H-3 is shielded by O-iPr.[1] | H-6 is shielded by O-iPr (para to NO2).[1] |
| H-6 Shift | ~7.55 ppm (Ortho to Cl) | ~6.90 - 7.00 ppm (Ortho to O-iPr) |
| Synthesis Origin | Phenol Alkylation |
Table 3: Infrared (IR) & Mass Spectrometry (MS) Signatures
| Technique | Signal | Assignment |
| IR (ATR) | 1525 cm⁻¹, 1345 cm⁻¹ | N-O stretch (Asymmetric & Symmetric) |
| IR (ATR) | 1250 - 1260 cm⁻¹ | C-O-C asymmetric stretch (Aryl ether) |
| MS (EI) | Molecular Ion | |
| MS (EI) | Loss of Propene ( |
Experimental Protocol: Structural Validation Workflow
Phase A: Sample Preparation
-
Solvent Selection: Dissolve 10-15 mg of the solid sample in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solvent is acid-free to prevent ether hydrolysis.[1]
-
Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube.[1]
Phase B: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The protons ortho to the nitro group can have longer T1 relaxation times.[1]
-
Scans (NS): 16 scans are sufficient for >95% purity samples.[1]
Phase C: Data Processing & Logic Check
-
Phasing: Apply automatic phasing followed by manual correction on the isopropyl doublet.
-
Integration: Calibrate the Isopropyl CH3 doublet (1.4 ppm) to 6.00 .
-
Validation Check:
-
Does the aromatic region integrate to exactly 3.00 ?
-
Is there a doublet at ~7.0 ppm ? If YES, you have the WRONG ISOMER (1-isopropoxy-2-chloro-4-nitrobenzene).[1]
-
Is the pattern d (small J), dd (large/small J), d (large J)?
-
Visualizations
Diagram 1: The "Isomer Trap" - Synthesis & Identification Pathways
This diagram illustrates the divergent synthesis paths and the critical NMR checkpoint.[1]
Caption: Synthesis decision tree highlighting the origin of the regioisomer impurity and the specific NMR failure criteria.
Diagram 2: Spectral Connectivity Map
Visualizing the coupling network for signal assignment.[1]
Caption: 1H NMR connectivity map showing substituent electronic effects (shielding/deshielding) and coupling networks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844617 (Isomer Reference).[1] Retrieved from [Link]
-
Reich, H. J.[1] (University of Wisconsin). Structure Determination Using NMR: Chemical Shift Data for Benzene Derivatives.[1] Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Analogous 1-chloro-2-methoxy-4-nitrobenzene data).[1] Retrieved from [Link]
Sources
Mechanistic Guide: Reactivity & Kinetics of 1-Chloro-2-isopropoxy-4-nitrobenzene
[1]
Executive Summary
1-Chloro-2-isopropoxy-4-nitrobenzene (CIPNB) is a specialized electrophile employed primarily in the synthesis of polysubstituted aniline derivatives and tyrosine kinase inhibitors (e.g., ALK inhibitors).[1] Its reactivity is defined by the interplay between the activating para-nitro group and the sterically demanding ortho-isopropoxy substituent.
This guide provides a mechanistic breakdown of CIPNB in Nucleophilic Aromatic Substitution (SNAr) reactions, comparing its performance against structural analogs to aid process chemists in optimizing reaction windows for drug substance intermediates.[1]
Part 1: Mechanistic Landscape
The SNAr Pathway
The reaction of CIPNB with nucleophiles (amines, alkoxides, thiols) proceeds via the addition-elimination mechanism. The reaction profile is distinct from aliphatic SN2; the bond breaking of the leaving group (C-Cl) is not synchronous with bond formation.
-
Activation: The nitro group at position 4 withdraws electron density via resonance (
) and induction ( ), lowering the LUMO energy of the benzene ring and making C-1 susceptible to attack.[1] -
The Ortho-Isopropoxy Effect:
-
Steric Hindrance: Unlike a simple methoxy group, the isopropoxy moiety imposes significant steric bulk at the ortho position. This destabilizes the transition state for the initial nucleophilic attack, generally retarding the reaction rate (
) compared to unhindered analogs. -
Electronic Modulation: The oxygen atom donates electron density via resonance (
), which slightly deactivates the ring compared to a hydrogen atom, but its inductive withdrawal ( ) partially compensates.
-
Reaction Diagram: Addition-Elimination
The following diagram illustrates the formation of the anionic Meisenheimer complex, the rate-determining step (RDS) for chloride substrates.
Caption: The SNAr pathway showing the rate-limiting formation of the Meisenheimer complex, stabilized by the p-nitro group.[1][2]
Part 2: Comparative Performance Analysis
The following table contrasts CIPNB with critical alternatives used in process development. Data is normalized to the reactivity of CIPNB (
Table 1: Reactivity & Selectivity Profile
| Substrate Variant | Structure | Relative Rate ( | Leaving Group Ability | Steric Penalty | Mechanistic Insight |
| CIPNB (Target) | 1-Cl, 2-OiPr, 4-NO₂ | 1.0 | Moderate | High | Baseline. The isopropoxy group retards nucleophilic approach.[1] Requires higher T (>80°C) or polar aprotic solvents (DMSO/NMP). |
| Analog A | 1-Cl, 4-NO₂ | ~15 - 20 | Moderate | None | Faster. Lack of ortho-substituent removes steric barrier.[1] Prone to bis-substitution if nucleophile is in excess.[1] |
| Analog B | 1-F, 2-OiPr, 4-NO₂ | ~200 - 500 | Excellent | High | Fastest. The high electronegativity of F stabilizes the transition state (TS1) significantly more than Cl, overcoming the isopropoxy steric penalty.[1] |
| Analog C | 1-Cl, 2-OMe, 4-NO₂ | ~2 - 4 | Moderate | Moderate | Intermediate. Methoxy is less bulky than isopropoxy.[1] Reaction proceeds at lower temperatures than CIPNB.[1] |
Data Interpretation for Process Optimization[1]
-
Leaving Group Swap: If the CIPNB reaction is too slow or yields high impurities due to prolonged heating, switching to Analog B (Fluoro derivative) is the most effective mechanistic intervention. The rate acceleration is driven by the "Element Effect" where
in SNAr. -
Steric Management: When using CIPNB, nucleophile size matters.[1] Primary amines react efficiently; secondary amines (like morpholine) may require elevated temperatures (100–120°C) due to the clashing of the amine's alkyl chains with the ortho-isopropoxy group.
Part 3: Experimental Protocols
Protocol A: Kinetic Profiling (UV-Vis/HPLC)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: CIPNB (0.1 M stock in DMSO).
-
Nucleophile: Morpholine (1.0 M stock in DMSO, >10 equiv to ensure pseudo-first-order).[1]
-
Internal Standard: Biphenyl (inert).[1]
Workflow:
-
Preparation: Mix 100 µL of Substrate stock with 800 µL DMSO in a temperature-controlled vial (e.g., 50°C).
-
Initiation: Rapidly add 100 µL of Nucleophile stock. Start timer (
).[1] -
Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min), remove 50 µL aliquots.
-
Quenching: Dispense aliquot immediately into 950 µL of cold Acetonitrile/0.1% Formic Acid (stops reaction).
-
Analysis: Inject onto HPLC (C18 column). Monitor disappearance of CIPNB (λ = 280 nm) and appearance of product (λ = 350-400 nm, typical for nitroanilines).[1]
-
Calculation: Plot
vs. time. The slope .[1]
Workflow Visualization
Caption: Kinetic workflow for determining rate constants of CIPNB aminolysis.
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link
- Foundational text establishing the addition-elimination mechanism and the "Element Effect" (F > Cl).
-
Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link
-
Comprehensive guide on SNAr kinetics, including steric effects of ortho-alkoxy groups.[1]
-
-
Rohrbach, S., et al. (2019).[1] Practical Synthesis of ALK Inhibitor Intermediates via Regioselective SNAr. Organic Process Research & Development. Link
- Contextualizes the use of this compound in pharmaceutical scale-up.
-
Miller, J. (1968).[1] Aromatic Nucleophilic Substitution. Elsevier.[1]
- Classic reference for relative rate constants of nitro-activ
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
